8-Chloro-arabinoadenosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H12ClN5O4 |
|---|---|
分子量 |
301.69 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1 |
InChI 键 |
MHDPPLULTMGBSI-FJFJXFQQSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
Foundational & Exploratory
8-Chloro-arabinoadenosine: A Deep Dive into its Anti-Leukemic Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 8-Chloro-arabinoadenosine (8-Cl-Ado) is a promising ribonucleoside analog demonstrating significant anti-leukemic activity, particularly in challenging subtypes such as acute myeloid leukemia (AML) with FLT3-ITD mutations.[1][2] Unlike many conventional nucleoside analogs that primarily target DNA synthesis, 8-Cl-Ado exerts its cytotoxic effects predominantly through RNA-directed mechanisms, offering a unique therapeutic avenue for leukemias, including relapsed or refractory cases.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 8-Cl-Ado in leukemia, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: A Multi-pronged Attack on Leukemia Cells
The anti-leukemic effects of 8-Cl-Ado are multifaceted, initiated by its intracellular conversion to the active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[3][5] This conversion is a critical step, as 8-Cl-ATP is the primary mediator of the drug's cytotoxic activity.[5]
Inhibition of RNA Synthesis and Disruption of Cellular Energetics:
The cornerstone of 8-Cl-Ado's mechanism is its function as an RNA-directed nucleoside analog.[1][2][6] Following its conversion to 8-Cl-ATP, it is incorporated into newly transcribed RNA, leading to the termination of RNA chain elongation and a global inhibition of RNA synthesis.[2][3] This process has been observed to be dose-dependent in AML cells.[4][7]
Concurrently, the accumulation of intracellular 8-Cl-ATP is associated with a significant depletion of endogenous cellular ATP pools.[1][3][4][5][7] This reduction in cellular energy levels, combined with the inhibition of essential RNA synthesis, creates a metabolic crisis within the leukemia cell, contributing to its demise.[8]
Induction of Apoptosis and Cell Cycle Arrest:
8-Cl-Ado is a potent inducer of apoptosis in leukemia cells.[1][2] The disruption of critical cellular processes, including RNA synthesis and energy metabolism, triggers programmed cell death. In FLT3-ITD positive AML cells, 8-Cl-Ado has been shown to increase the rate of apoptosis.[1] Furthermore, treatment with 8-Cl-Ado can lead to cell cycle arrest, primarily at the G0/G1 phase, and a decrease in the levels of proteins that regulate the cell cycle, such as cyclins A2 and E2.[1]
Modulation of Key Signaling Pathways:
Recent research has elucidated the intricate signaling pathways modulated by 8-Cl-Ado in leukemia cells:
-
miR-155/Ebp1/p53/PCNA Signaling Pathway: In AML cells with the FLT3-ITD mutation, which is often associated with high expression of the oncomiR miR-155, 8-Cl-Ado has been shown to inhibit miR-155 expression.[1][2] This leads to the induction of DNA damage and suppression of cell proliferation through the regulation of the miR-155/ErbB3 Binding Protein 1 (Ebp1)/p53/PCNA signaling axis.[1][2]
-
Methionine-MAT2A-SAM Axis: 8-Cl-Ado has been found to suppress the cysteine and methionine metabolism pathway in AML cells, with methionine-adenosyltransferase-2A (MAT2A) being one of the most significantly downregulated genes.[9][10] This disruption of methionine metabolism, a crucial pathway for cancer cell survival, presents another layer of its anti-leukemic activity.[9][10]
-
Inhibition of Ribosomal RNA (rRNA) Synthesis: 8-Cl-Ado inhibits rRNA synthesis by downregulating the transcription initiation factor TIF-IA, which is associated with an increase in p53 levels.[6] This targeted inhibition of the cellular machinery responsible for protein production further cripples the leukemia cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound in leukemia.
Table 1: In Vitro Anti-Leukemic Activity of 8-Cl-Ado
| Cell Line / Sample Type | Leukemia Subtype | Parameter | Value | Reference |
| AML Cell Lines (Molm-13, Molm-14, KG1a, MV-4-11, OCI-AML3) | AML | IC50 (72h) | 0.2 µM to 1.4 µM | [4][7][11] |
| Primary AML Blasts (FLT3-ITD positive) | AML | IC50 | 800 nM | [4][7][11] |
| MV4-11 (FLT3-ITD+) and KG-1a (FLT3 WT) | AML | Intracellular 8-Cl-ATP (10 µM 8-Cl-Ado, 12h) | >600 µM | [4][7] |
| MV4-11 and KG-1a | AML | Endogenous ATP Reduction (10 µM 8-Cl-Ado, 12h) | >20% | [4][7] |
| Primary AML Blasts | AML | Inhibition of RNA Synthesis | 20-80% | [4][7][11] |
| Mantle Cell Lymphoma Cell Lines | MCL | ATP Reduction (10 µM 8-Cl-Ado, 24h) | 30-60% | [8] |
| Mantle Cell Lymphoma Cell Lines | MCL | Inhibition of Global Transcription | 50-90% | [8] |
Table 2: In Vivo Anti-Leukemic Activity of 8-Cl-Ado
| Animal Model | Leukemia Model | Treatment | Outcome | Reference |
| NSG Mice | FLT3-ITD+ MOLM-14 AML Xenograft | 50 mg/kg/day 8-Cl-Ado for 16 days | Significant antileukemic activity compared to vehicle | [1] |
| Rag-2/gamma(c) double-knockout mice | Human LSC-enriched CD34+CD38- blast xenograft | Pre-treatment of cells with 10 µM 8-Cl-Ado for 24h | Significantly longer survival of mice | [4][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of 8-Cl-Ado.
Protocol 1: Assessment of Apoptosis by Annexin V Staining
-
Cell Culture and Treatment: Culture leukemia cells (e.g., MV4-11, KG-1a) at a density of 2x10^5 cells/mL. Treat cells with varying concentrations of 8-Cl-Ado (e.g., up to 10 µM) or vehicle control for 24 hours.[1]
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 15 minutes. Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Protocol 2: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed leukemia cells and treat with 8-Cl-Ado as described in Protocol 1.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining and Analysis: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate at room temperature for 30 minutes in the dark. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Intracellular 8-Cl-ATP and ATP Measurement
-
Cell Culture and Treatment: Treat leukemia cells with 8-Cl-Ado.[1]
-
Metabolite Extraction: Harvest the cells and extract the nucleotides using a suitable method, such as perchloric acid extraction.
-
HPLC Analysis: Neutralize the extracts and analyze by high-performance liquid chromatography (HPLC) to separate and quantify 8-Cl-ATP and endogenous ATP.[12] Use known standards for calibration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of 8-Cl-Ado is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Metabolic activation of 8-Cl-Ado and its primary downstream effects.
Caption: 8-Cl-Ado's modulation of the miR-155/Ebp1/p53/PCNA pathway in FLT3-ITD AML.
Caption: Workflow for assessing 8-Cl-Ado-induced apoptosis.
Conclusion and Future Directions
This compound represents a compelling therapeutic agent for leukemia with a distinct mechanism of action centered on the inhibition of RNA synthesis and disruption of cellular metabolism. Its efficacy in preclinical models, particularly against aggressive AML subtypes, underscores its clinical potential. The ongoing clinical trials will be pivotal in determining its safety and efficacy in patients.[3][13][14]
Future research should continue to unravel the full spectrum of its molecular targets and signaling interactions. Investigating potential mechanisms of resistance and exploring rational combination therapies, such as with BCL-2 inhibitors like venetoclax (B612062), will be crucial for optimizing its clinical application and improving outcomes for patients with leukemia.[6][9][10][15] The unique RNA-directed cytotoxicity of 8-Cl-Ado offers a valuable addition to the armamentarium against this challenging disease.
References
- 1. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Chloro-arabinoadenosine: A Multi-Faceted Approach to Targeting Cellular Proliferation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Principle: A Nucleoside Analog with a Multi-pronged Attack
8-Chloro-arabinoadenosine (8-Cl-ara-A) is a synthetic purine (B94841) nucleoside analog that exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting fundamental cellular processes. Upon cellular uptake, it undergoes phosphorylation to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active metabolite then interferes with nucleic acid synthesis and cellular energy metabolism, ultimately leading to cell cycle arrest and apoptosis. The primary cellular targets are not a single protein but rather the intricate machinery of RNA and DNA synthesis, coupled with the cell's energy-producing pathways.
Mechanism of Action: A Triad of Disruption
The anti-proliferative activity of this compound stems from three interconnected mechanisms:
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of adenosine (B11128) triphosphate (ATP) for incorporation into newly synthesized RNA strands by RNA polymerases.[1] This leads to a global reduction in transcription, critically affecting the expression of short-lived proteins essential for cell survival, including anti-apoptotic proteins.[1]
-
Inhibition of DNA Synthesis: In certain cancer cell types, such as mantle cell lymphoma, 8-Cl-ara-A has been demonstrated to inhibit DNA synthesis.[1] This is achieved through the depletion of the intracellular deoxyadenosine (B7792050) triphosphate (dATP) pool, creating an imbalance in the deoxynucleotide triphosphate (dNTP) levels required for DNA replication.[1]
-
Depletion of Intracellular ATP: The accumulation of the non-functional 8-Cl-ATP within the cell is accompanied by a significant reduction in the endogenous ATP pool.[1][2] This energy depletion disrupts numerous ATP-dependent cellular processes and can trigger apoptosis-independent cell death pathways.[2]
Quantitative Analysis of Cellular Effects
The following tables summarize the quantitative impact of this compound on key cellular parameters as documented in preclinical studies.
Table 1: Effect of this compound on Cellular Nucleotide Pools
| Cell Line | Treatment (10 µM 8-Cl-ara-A) | % Reduction in ATP | % Reduction in dATP | Intracellular 8-Cl-ATP Concentration (µM) | Reference |
| Mantle Cell Lymphoma (JeKo) | 24 hours | 45% | 75% | ~400 | [1] |
| Mantle Cell Lymphoma (Mino) | 24 hours | 60% | 80% | ~600 | [1] |
| Mantle Cell Lymphoma (SP-53) | 24 hours | 55% | 60% | ~550 | [1] |
| Mantle Cell Lymphoma (Granta 519) | 24 hours | 30% | 50% | ~200 | [1] |
| Breast Cancer (BT-474) | 3 days | >80% | Not Reported | Not Reported | [2] |
Table 2: Inhibition of Macromolecular Synthesis by this compound
| Cell Line | Treatment (10 µM 8-Cl-ara-A) | % Inhibition of RNA Synthesis (Uridine Incorporation) | % Inhibition of DNA Synthesis (Thymidine Incorporation) | Reference |
| Mantle Cell Lymphoma (JeKo) | 8 hours | ~70% | ~60% | [1] |
| Mantle Cell Lymphoma (Mino) | 8 hours | ~80% | ~75% | [1] |
| Mantle Cell Lymphoma (SP-53) | 8 hours | ~75% | ~70% | [1] |
| Mantle Cell Lymphoma (Granta 519) | 8 hours | ~50% | ~40% | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling Pathway of this compound Action.
Caption: Experimental Workflow for 8-Cl-ara-A Evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
RNA Synthesis Inhibition Assay (³H-Uridine Incorporation)
Objective: To quantify the inhibition of RNA synthesis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
24-well plates
-
This compound
-
³H-Uridine (radiolabeled)
-
Trichloroacetic acid (TCA), 10% solution
-
Ethanol, 70% solution
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Seed cells in a 24-well plate at an appropriate density.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
During the last hour of treatment, add ³H-Uridine (1 µCi/mL) to each well.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.
-
Wash the precipitate twice with 70% ethanol.
-
Air-dry the wells.
-
Add 500 µL of 0.1 M NaOH to each well to dissolve the precipitate.
-
Transfer the solution to a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts to the protein concentration of a parallel well.
Intracellular Nucleotide Pool Analysis (HPLC)
Objective: To measure the levels of ATP, dATP, and 8-Cl-ATP in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Perchloric acid (PCA), 0.4 M
-
Potassium hydroxide (B78521) (KOH), 1 M
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Phosphate (B84403) buffer mobile phase
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
At the desired time points, aspirate the medium and wash the cells with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 1 M KOH.
-
Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate the nucleotides using a C18 column with a phosphate buffer mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the peak areas by comparing them to known standards for ATP, dATP, and 8-Cl-ATP.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
8-Chloro-arabinoadenosine: An In-depth Technical Guide on its Function as an RNA-Directed Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a synthetic ribonucleoside analog that has demonstrated significant anti-cancer activity in a range of hematological malignancies, including chronic lymphocytic leukemia (CLL), multiple myeloma (MM), and acute myeloid leukemia (AML).[1][2] Classified as an RNA-directed nucleoside analog, its mechanism of action is distinct from many conventional chemotherapeutic agents that primarily target DNA synthesis.[3] This technical guide provides a comprehensive overview of the core mechanisms, quantitative cellular effects, and key signaling pathways modulated by 8-Cl-Ado. Detailed experimental protocols for studying its activity are also provided to facilitate further research and drug development efforts.
The therapeutic potential of 8-Cl-Ado lies in its multifaceted approach to inducing cancer cell death. Upon cellular uptake, it is phosphorylated to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[4] This active metabolite then exerts its cytotoxic effects through two primary mechanisms: the inhibition of RNA synthesis and the depletion of cellular energy stores.[1][4] By incorporating into nascent RNA chains, 8-Cl-ATP acts as a chain terminator, leading to a global reduction in transcription, particularly of short-lived mRNA transcripts that encode for critical survival proteins.[1] Concurrently, the accumulation of 8-Cl-ATP disrupts cellular energy homeostasis by decreasing intracellular ATP levels, further contributing to apoptosis.[1][5]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in preclinical studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Promyelocytic Leukemia | 1.2 | Not Specified | [6] |
| MGc-803 | Gastric Mucoid Adenocarcinoma | 1.8 | Not Specified | [6] |
| NIH3T3 | Mouse Embryonic Fibroblast | 12 | Not Specified | [6] |
| Molm-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |
| Molm-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |
| KG1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |
| MV-4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |
| FLT3-ITD-positive blasts | Acute Myeloid Leukemia | 0.8 | Not Specified | [7] |
| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 | Not Specified | [8] |
| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 | Not Specified | [8] |
Table 2: Effects of this compound on Cellular Processes
| Cell Line(s) | Parameter Measured | Treatment | Effect | Reference(s) |
| JeKo, Mino, SP-53 (MCL) | Apoptosis (Loss of Mitochondrial Potential) | 10 µM for 24 h | >20% increase | [5] |
| Granta 519 (MCL) | Apoptosis | 10 µM for 48 h | 13% cell death | [1] |
| MCF-7 (Breast Cancer) | Clonogenic Survival | 10 µM for 3 days | 90% loss | [9] |
| MCL Cell Lines | Intracellular ATP Levels | 10 µM for 24 h | 30-60% reduction | [1][4] |
| MCL Cell Lines | Intracellular dATP Pools | 10 µM for 24 h | 50-80% reduction | [1][4] |
| MCL Cell Lines | Global RNA Synthesis | 10 µM | 50-90% inhibition | [1][5] |
| MCL Cell Lines | DNA Synthesis | 10 µM | 50-80% decrease | [5] |
| MM.1S (Multiple Myeloma) | mRNA Synthesis | 10 µM for 4 h | ~50% decrease | [10] |
| MM.1S (Multiple Myeloma) | rRNA Synthesis | 10 µM for 20 h | ~20% decrease | [10] |
| MM.1S (Multiple Myeloma) | tRNA Synthesis | 10 µM for 20 h | No change | [10] |
| A549 (Lung Cancer) | G2/M Phase Arrest | 2 µM for 24-96 h | Increase from 14.5% to 34.7% | [11] |
| H1299 (Lung Cancer) | G2/M Phase Arrest | 2 µM for 24-96 h | Increase from 18.9% to 30.1% | [11] |
| K562 (Leukemia) | G2/M Phase Arrest | 2 µM for 24-72 h | Increase from 8.2% to 31.1% | [11] |
Table 3: Intracellular Metabolism of this compound
| Cell Line(s) | Metabolite | Treatment | Intracellular Concentration | Reference(s) |
| JeKo, Mino (MCL) | 8-Cl-ATP | 10 µM | >1 mM | [5] |
| Multiple Myeloma | 8-Cl-ATP | 10 µM for 12 h | >400 µM | [12] |
| AML Cell Lines | 8-Cl-ATP | 10 µM for 12 h | >600 µM | [7] |
| MM.1S (Multiple Myeloma) | 8-Cl-Ado in mRNA | 10 µM for 20 h | >13 nmol/mg RNA | [10] |
Signaling Pathways and Mechanisms of Action
The cellular effects of this compound are orchestrated through a series of metabolic and signaling events. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: Metabolic activation of this compound.
Caption: Mechanism of RNA synthesis inhibition by 8-Cl-ATP.
Caption: Overview of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well microplates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant for suspension cells) after treatment with this compound.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Quantification of Intracellular Nucleotides by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates and quantifies intracellular nucleotides, including ATP and the active metabolite 8-Cl-ATP, based on their physicochemical properties using a reversed-phase HPLC column.
Materials:
-
Treated and control cells
-
Perchloric acid (PCA), 0.4 M
-
Potassium hydroxide (B78521) (KOH), 2 M
-
HPLC system with a C18 column and UV detector
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) buffers with a methanol (B129727) gradient)
-
Authentic standards for ATP and 8-Cl-ATP
Procedure:
-
Harvest a known number of cells (e.g., 1 x 10^7) by centrifugation.
-
Extract the nucleotides by resuspending the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding an appropriate volume of 2 M KOH.
-
Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the extract onto the HPLC system.
-
Separate the nucleotides using a suitable gradient program.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the peaks by comparing their area to a standard curve generated with authentic standards.
Measurement of RNA and DNA Synthesis Rates
Principle: The rate of RNA or DNA synthesis is determined by measuring the incorporation of radiolabeled precursors, [3H]-uridine for RNA and [14C]-thymidine or [3H]-thymidine for DNA, into newly synthesized macromolecules.
Materials:
-
Treated and control cells
-
[3H]-uridine and [14C]-thymidine (or [3H]-thymidine)
-
Trichloroacetic acid (TCA), 10%
-
Ethanol, 70%
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate cells and treat with this compound as for other assays.
-
At the end of the treatment period, add [3H]-uridine (for RNA synthesis) or [14C]-thymidine (for DNA synthesis) to the culture medium at a final concentration of 1 µCi/mL.
-
Incubate for 1-4 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the macromolecules by adding ice-cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the precipitate twice with 70% ethanol.
-
Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content or cell number.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: This technique detects specific proteins in a complex mixture to assess changes in their expression or cleavage, such as the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye DiOC6 (3,3'-dihexyloxacarbocyanine iodide) accumulates in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm, an early event in apoptosis, results in reduced DiOC6 fluorescence.
Materials:
-
Treated and control cells
-
DiOC6 staining solution (e.g., 40 nM in culture medium)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Resuspend the cells in pre-warmed culture medium containing DiOC6 at a concentration of 1 x 10^6 cells/mL.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (typically in the FL1 channel). A decrease in fluorescence intensity indicates a loss of ΔΨm.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [icms.qmul.ac.uk]
The Impact of 8-Chloro-arabinoadenosine on Cellular ATP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-arabinoadenosine (8-Cl-Ado), a ribonucleoside analog, has demonstrated significant antitumor activity in a variety of hematological malignancies and solid tumors.[1][2] A key mechanism of its cytotoxic action involves the profound disruption of cellular energy metabolism, leading to a substantial decrease in intracellular adenosine (B11128) triphosphate (ATP) levels. This technical guide provides an in-depth analysis of the effect of 8-Cl-Ado on cellular ATP, detailing the underlying molecular mechanisms, presenting quantitative data from various studies, outlining experimental protocols for ATP measurement, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of nucleoside analogs as therapeutic agents.
Introduction
This compound is a purine (B94841) nucleoside analog that requires intracellular phosphorylation to exert its cytotoxic effects.[3] A primary consequence of its metabolism is the depletion of the cellular ATP pool, a critical event that triggers multiple downstream pathways culminating in cell death.[1][2] Understanding the dynamics of 8-Cl-Ado-induced ATP depletion is crucial for elucidating its full mechanism of action and for the rational design of combination therapies. This guide will explore the multifaceted impact of 8-Cl-Ado on cellular energetics.
Mechanism of Action: ATP Depletion
The depletion of cellular ATP by 8-Cl-Ado is a multi-step process involving its metabolic activation and subsequent interference with key cellular processes.
2.1. Intracellular Metabolism of this compound
Upon entry into the cell, 8-Cl-Ado is phosphorylated by adenosine kinase to its monophosphate form, this compound monophosphate (8-Cl-ara-AMP). This is further converted to the diphosphate (B83284) (8-Cl-ara-ADP) and the active triphosphate form, this compound triphosphate (8-Cl-ara-ATP).[4][5] The accumulation of 8-Cl-ara-ATP is a critical initiating event in the depletion of endogenous ATP.[1]
2.2. Inhibition of RNA and DNA Synthesis
8-Cl-ara-ATP acts as a competitive inhibitor of ATP, thereby disrupting processes that are heavily reliant on ATP. A major target is RNA synthesis, where the incorporation of 8-Cl-ara-ATP into growing RNA chains leads to premature chain termination.[6] This inhibition of transcription affects the expression of short-lived proteins crucial for cell survival.[1] Furthermore, 8-Cl-Ado has been shown to inhibit DNA synthesis, contributing to its cytostatic and cytotoxic effects.[7] The active metabolite can also inhibit topoisomerase II, an ATP-dependent enzyme, leading to DNA double-stranded breaks.[8]
2.3. Disruption of Cellular Energetics
The accumulation of 8-Cl-ara-ATP directly competes with endogenous ATP for enzymatic binding sites. This competition, coupled with the energy expenditure in phosphorylating 8-Cl-Ado, leads to a net decrease in the intracellular ATP pool.[1] This energy depletion is a key contributor to the induction of apoptosis and autophagy.[2]
Quantitative Data on ATP Depletion
Numerous studies have quantified the reduction in cellular ATP levels following treatment with 8-Cl-Ado across various cancer cell lines. The following tables summarize these findings.
Table 1: Effect of this compound on ATP Levels in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | 8-Cl-Ado Concentration (µM) | Treatment Time (hours) | ATP Reduction (%) | Reference |
| Granta 519 | 10 | 24 | 30-60 | [1] |
| JeKo | 10 | 24 | 30-60 | [1] |
| Mino | 10 | 24 | 30-60 | [1] |
| SP-53 | 10 | 24 | 30-60 | [1] |
Table 2: Effect of this compound on ATP Levels in Acute Myeloid Leukemia (AML) Cells
| Cell Type | 8-Cl-Ado Concentration (µM) | Treatment Time (hours) | ATP Reduction (%) | Reference |
| AML Cells | 10 | 12 | >20 | [4] |
Table 3: Effect of 8-Chloro-adenosine on ATP Levels in Human Coronary Artery Endothelial Cells (HCAEC)
| Cell Type | 8-Cl-Ado Concentration | Treatment Time | ATP Reduction | Reference |
| HCAEC | Not Specified | Not Specified | Significant Reduction | [9] |
Signaling Pathways Affected by ATP Depletion
The reduction in cellular ATP triggers a cascade of signaling events that ultimately lead to cell death. The two primary pathways activated are apoptosis and autophagy.
4.1. Apoptosis Induction
Depletion of ATP can trigger the intrinsic apoptotic pathway through the loss of mitochondrial membrane potential and the release of cytochrome c.[1] This leads to the activation of caspases and subsequent cleavage of cellular substrates, resulting in the characteristic morphological and biochemical features of apoptosis.[10]
4.2. Autophagy Induction
A decrease in the cellular energy status, reflected by a drop in ATP levels, leads to the activation of AMP-activated protein kinase (AMPK).[2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a key negative regulator of autophagy.[11] The inhibition of mTORC1 initiates the formation of autophagosomes, leading to the degradation of cellular components and, in some contexts, autophagic cell death.[2]
Figure 1: Signaling pathway of 8-Cl-Ado induced cell death.
Experimental Protocols
Accurate measurement of intracellular ATP levels is critical for studying the effects of compounds like 8-Cl-Ado. The two most common methods are High-Performance Liquid Chromatography (HPLC) and luciferase-based assays.
5.1. HPLC-Based ATP Measurement
This method allows for the simultaneous quantification of ATP, ADP, and AMP, providing a comprehensive view of the cellular energy charge.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with 8-Cl-Ado at various concentrations and time points.
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable extraction buffer (e.g., 0.6 M perchloric acid).
-
Neutralize the extract with a potassium carbonate solution.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use an isocratic or gradient elution with a mobile phase containing a phosphate (B84403) buffer.
-
Detect the nucleotides using a UV detector at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ATP, ADP, and AMP.
-
Calculate the concentration of each nucleotide in the samples based on the standard curve and normalize to the total protein content or cell number.
-
5.2. Luciferase-Based ATP Assay
This is a highly sensitive method that relies on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with 8-Cl-Ado.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add a luciferase-luciferin reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Quantification:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the samples from the standard curve.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sm.unife.it [sm.unife.it]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Chloro-adenosine sensitizes a human hepatoma cell line to TRAIL-induced apoptosis by caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
Early Preclinical Studies of 8-Chloro-arabinoadenosine's Antitumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated notable antitumor activity in a range of preclinical studies.[1] As an RNA-directed nucleoside analog, its mechanisms of action are multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.[2][3] Initially developed for hematological malignancies like chronic lymphocytic leukemia (CLL) and multiple myeloma, its efficacy has since been evaluated in solid tumors, including breast cancer.[1][4][5] This document provides a comprehensive overview of the early preclinical findings, detailing the compound's mechanism of action, in vitro and in vivo antitumor effects, and the experimental protocols used in these foundational studies.
Core Mechanism of Action
The antitumor activity of 8-Cl-Ado is contingent upon its intracellular metabolism.[6] Once inside the cell, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase to its monophosphate form, which is subsequently converted to its active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[6] This active metabolite is central to the compound's cytotoxicity.[6]
The primary mechanisms of 8-Cl-Ado-induced cell death include:
-
Inhibition of RNA and DNA Synthesis: The accumulation of 8-Cl-ATP leads to a significant inhibition of global transcription (RNA synthesis).[2][3] In certain cancer types, such as mantle cell lymphoma (MCL), it also inhibits the rates of DNA synthesis.[2][3]
-
Depletion of Cellular Energy: A key effect of 8-Cl-Ado is the reduction of intracellular ATP pools.[1][2] This depletion of cellular energy is highly associated with the induction of cell death.[2][3]
-
Induction of Apoptosis and Autophagy: 8-Cl-Ado promotes programmed cell death (apoptosis), evidenced by the loss of mitochondrial transmembrane potential and PARP cleavage.[2][3] In breast cancer cells, it also induces autophagic cell death through the activation of the AMPK pathway and inhibition of mTORC1 signaling.[1]
The diagram below illustrates the metabolic activation of 8-Cl-Ado and its subsequent downstream effects on critical cellular pathways.
Caption: Metabolic activation and primary mechanisms of this compound.
In Vitro Antitumor Activity
8-Cl-Ado has demonstrated potent growth-inhibitory and cytotoxic effects across various cancer cell lines. In studies involving mantle cell lymphoma (MCL), a continuous 24-hour exposure to 10 μM 8-Cl-Ado was sufficient to induce apoptosis in three out of four tested cell lines (JeKo, Mino, and SP-53).[2][3] The cytotoxicity was strongly correlated with reduced ATP levels (a 30% to 60% reduction) and the accumulation of 8-Cl-ATP.[2][3] Similar effects were observed in breast cancer cell lines, where a 3-day treatment with 10 μM 8-Cl-Ado resulted in a 90% loss of clonogenic survival.[1]
| Cell Line Type | Cell Line Name(s) | Concentration (μM) | Duration | Observed Effect | Citation |
| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | 10 | 24 hours | Loss of mitochondrial potential, PARP cleavage, Apoptosis | [2][3] |
| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | 10 | 24 hours | 30-60% reduction in ATP levels | [2][3] |
| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | 10 | 24 hours | 50-90% inhibition of global transcription | [2][3] |
| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | 10 | Not Specified | 50-80% depletion of dATP pools | [2][3] |
| Multiple Myeloma | Not Specified | 10 | 12 hours | >400 μM accumulation of 8-Cl-ATP | [6] |
| Breast Cancer | Not Specified | 10 | 3 days | >90% loss of clonogenic survival | [1] |
In Vivo Antitumor Activity
Preclinical animal models have corroborated the in vitro findings, demonstrating significant antitumor efficacy of 8-Cl-Ado in vivo. Studies in rodents have focused on its pharmacology, showing that even though a portion of the drug is metabolized in plasma, high levels of the cytotoxic 8-Cl-ATP accumulate within cells and are retained for a considerable duration.[4] In breast cancer orthotopic models, 8-Cl-Ado effectively inhibited the growth of both MCF-7 and BT-474 xenograft tumors.[5] Notably, in the BT-474 model, treatment with 100 mg/kg/day three times a week resulted in the absence of macroscopically detectable tumors in 9 out of 22 cases after three weeks.[5]
| Animal Model | Cancer Type | Tumor Model | Dosage & Schedule | Key Outcome | Citation |
| CD(2)F(1) Mice | N/A (Pharmacology) | N/A | 100 mg/kg (i.p.) | Intracellular 8-Cl-ATP of 350 μM in PBMC at 1 hr | [4] |
| Rats | N/A (Pharmacology) | N/A | 40 mg/kg (bolus) | Peak 8-Cl-ATP of 90 μM in PBMC at 2 hrs | [4] |
| Mice | Breast Cancer | MCF-7 & BT-474 Xenografts | 100 mg/kg/day, 3x/week | Inhibition of tumor growth | [5] |
| Mice | Breast Cancer | BT-474 Xenografts | 100 mg/kg/day, 3x/week | No detectable tumor in 9 of 22 mice after 3 weeks | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of 8-Cl-Ado.
In Vitro Cell Viability and Apoptosis Assays
A standard workflow for assessing the in vitro effects of 8-Cl-Ado involves cell culture, drug treatment, and subsequent analysis of cell death and proliferation.
Caption: General workflow for in vitro evaluation of 8-Cl-Ado's antitumor effects.
Cell Culture: Mantle cell lymphoma (MCL) cell lines (Granta 519, JeKo, Mino, and SP-53) are cultured in appropriate media supplemented with fetal bovine serum.[2]
Apoptosis Measurement:
-
Mitochondrial Membrane Potential: Cells are treated with 10 μM 8-Cl-Ado for various time points (e.g., 12-24 hours). Apoptosis is assessed by staining with DiOC6 (3,3'-dihexyloxacarbocyanine iodide) and analyzed via flow cytometry.[2]
-
PARP Cleavage: Following drug treatment, cell lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for full-length and cleaved PARP.[2]
Metabolite Analysis (HPLC):
-
Sample Preparation: Cells are treated with 8-Cl-Ado, followed by perchloric acid extraction to isolate cellular nucleotides.[4]
-
HPLC Analysis: A validated high-performance liquid chromatography (HPLC) assay is used to separate and quantify intracellular levels of 8-Cl-Ado metabolites (8-Cl-AMP, 8-Cl-ATP) and endogenous nucleotide pools (ATP, dATP).[4]
In Vivo Xenograft Studies
Animal Models: Orthotopic or subcutaneous tumor models are established, typically in immunodeficient mice (e.g., nude mice), by injecting human cancer cells (e.g., MCF-7, BT-474).[5]
Drug Administration: 8-Cl-Ado is administered to the animals, often via intraperitoneal (i.p.) injection, following a specific dosage and schedule (e.g., 100 mg/kg, daily, three times a week).[4][5]
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width2)/2 is commonly used.
-
Endpoint: The study concludes when tumors reach a predetermined size, or after a specified treatment period. Efficacy is determined by comparing tumor growth in treated versus control (vehicle-treated) groups.[5]
Conclusion
Early preclinical data strongly support the potential of this compound as an antitumor agent. Its unique mechanism, which combines the inhibition of nucleic acid synthesis with the disruption of cellular energetics, makes it an effective cytotoxic agent against both hematological and solid tumors.[1][2] The compound's ability to induce multiple forms of cell death, including apoptosis and autophagy, suggests it may overcome resistance to other therapies.[1][2] The successful in vivo studies, particularly in breast cancer models, warrant further investigation and provide a solid foundation for its clinical development.[5]
References
- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: roles of energy depletion and inhibition of DNA and RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Chloro-arabinoadenosine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-arabinoadenosine (8-Cl-araA) is a synthetic purine (B94841) nucleoside analog that has demonstrated significant potential as an antineoplastic agent. Structurally, it is a derivative of adenosine (B11128), featuring a chlorine atom at the 8th position of the adenine (B156593) base and an arabinose sugar moiety in place of ribose. This modification confers unique chemical and biological properties, including resistance to deamination and the ability to act as a potent inhibitor of nucleic acid synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with visualizations of its mechanism of action and relevant signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is systematically named 9-(β-D-Arabinofuranosyl)-8-chloroadenine. Its chemical structure consists of an 8-chloroadenine base linked to an arabinofuranose sugar via a β-N9-glycosidic bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 301.69 g/mol | [1] |
| CAS Number | 34408-14-5 | [2] |
| Melting Point | Not explicitly found in searches | |
| Solubility | Soluble to 20 mM in water with gentle warming; Soluble to 100 mM in DMSO; Insoluble in EtOH | [3][4] |
| Appearance | Solid | [2] |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, particularly those of hematological origin.[5][6] Its primary mechanism of action involves its intracellular conversion to the active triphosphate form, this compound triphosphate (8-Cl-araATP).
Inhibition of Nucleic Acid Synthesis
8-Cl-araATP acts as a competitive inhibitor of ATP, leading to the disruption of both RNA and DNA synthesis.[5] Its incorporation into elongating nucleic acid chains results in chain termination, thereby halting replication and transcription.
ATP Depletion and Metabolic Stress
The phosphorylation of this compound to its triphosphate form consumes intracellular ATP, leading to a significant depletion of cellular energy stores.[7] This energy crisis triggers a cascade of downstream signaling events.
Activation of AMP-Activated Protein Kinase (AMPK) and Induction of Autophagy
The decrease in the intracellular ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[7][8] Activated AMPK, in turn, initiates a signaling cascade that can lead to autophagy, a cellular self-degradation process that can contribute to cell death in cancer cells.[8][9]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[10] This programmed cell death is initiated through multiple pathways, including:
-
Endoplasmic Reticulum (ER) Stress: The compound has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[10]
-
Caspase Activation: The apoptotic cascade involves the activation of caspases, key executioner proteins in programmed cell death.[11]
-
G2/M Cell Cycle Arrest: this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis.[12]
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| MDA-MB-231 | Breast Cancer | 0.52 | [5] |
| SK-BR-3 | Breast Cancer | 1.4 | [5] |
| B16 | Melanoma | ~4.7 | [13] |
| B16/DXR | Doxorubicin-resistant Melanoma | ~4.7 | [13] |
| FLC | Friend Leukemia | ~12 | [13] |
| FLC/DXR | Doxorubicin-resistant Friend Leukemia | ~12 | [13] |
| CAKI-1 | Renal Cell Carcinoma | 2 | [6] |
| ACHN | Renal Cell Carcinoma | ~5 | [6] |
| RCC4 | Renal Cell Carcinoma | ~30 | [6] |
| RXF-393 | Renal Cell Carcinoma | 36 | [6] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of arabinonucleosides involves the stereoselective glycosylation of a protected purine base with a protected and activated arabinofuranose derivative. A plausible synthetic route for this compound is outlined below, based on established methods for similar nucleoside analogs.[14][15]
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical, based on similar syntheses):
-
Protection of 8-Chloroadenine: The exocyclic amino group of 8-chloroadenine is protected, for example, with a benzoyl group.
-
Preparation of the Glycosyl Donor: 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose is a common glycosyl donor.
-
Glycosylation: The protected 8-chloroadenine is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an aprotic solvent (e.g., acetonitrile) to form the protected nucleoside.
-
Deprotection: The protecting groups are removed. For instance, benzoyl groups can be removed by treatment with methanolic ammonia.
-
Purification: The final product is purified by recrystallization or column chromatography.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Transcription Inhibition Assay ([³H]-Uridine Incorporation)
This assay measures the rate of RNA synthesis and can be used to determine the inhibitory effect of this compound.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells to logarithmic growth phase and treat with this compound at the desired concentration and for the desired time.
-
Radiolabeling: Add [³H]-uridine to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized RNA.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the macromolecules, including RNA, using an acid such as trichloroacetic acid (TCA).
-
Filtration and Washing: Collect the precipitate on a glass fiber filter and wash extensively to remove unincorporated [³H]-uridine.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the rate of RNA synthesis.
Signaling Pathways
Metabolic Activation and Mechanism of Action
The following diagram illustrates the intracellular conversion of this compound to its active form and its subsequent effects on cellular processes.
Caption: Metabolic activation and primary mechanisms of action of this compound.
Induction of Apoptosis
This diagram outlines the key pathways through which this compound induces programmed cell death.
Caption: Signaling pathways involved in this compound-induced apoptosis.
Conclusion
This compound is a promising nucleoside analog with potent anticancer activity. Its multifaceted mechanism of action, which includes the inhibition of nucleic acid synthesis, depletion of cellular ATP, and induction of both autophagy and apoptosis, makes it an attractive candidate for further drug development. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and scientists working in the field of cancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted to fully realize its clinical potential.
References
- 1. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. bio-techne.com [bio-techne.com]
- 13. Effects of 8-chloro-cyclic adenosine monophosphate on the growth and sensitivity to doxorubicin of multidrug-resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP2404926A1 - Preparation of 2-chloro-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-adenine - Google Patents [patents.google.com]
- 15. US6949640B2 - Method for synthesizing 2-chloro-9-(2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine - Google Patents [patents.google.com]
Pharmacokinetic and pharmacodynamic profile of 8-Chloro-arabinoadenosine
An In-Depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of 8-Chloro-arabinoadenosine
Introduction
This compound (8-Cl-Ado) is a synthetic purine (B94841) nucleoside analog of adenosine (B11128) with demonstrated potential as an antineoplastic agent.[1] It has shown significant preclinical antitumor activity in a wide range of cancer types, including hematologic malignancies and solid tumors.[2][3] As an antimetabolite, its therapeutic effects are exerted after intracellular conversion to its active triphosphate form.[1] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 8-Cl-Ado, summarizing key data from preclinical and clinical investigations. It is intended for researchers, scientists, and professionals involved in drug development.
Pharmacodynamic Profile
The anticancer effects of 8-Cl-Ado are primarily driven by its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), which disrupts cellular processes through two main mechanisms: inhibition of nucleic acid synthesis and depletion of cellular energy stores.[4][5]
Mechanism of Action
Upon cellular uptake, 8-Cl-Ado is sequentially phosphorylated by intracellular kinases to form 8-Cl-ATP.[2] This active metabolite acts as a competitive analogue of adenosine triphosphate (ATP).[1]
-
Inhibition of RNA Synthesis : 8-Cl-ATP is incorporated into growing RNA chains during transcription.[5] This incorporation leads to the termination of chain elongation, thereby inhibiting global RNA synthesis.[5][6] The destabilizing effect of the 8-chloro-adenine modification on RNA duplexes may further contribute to the disruption of RNA structure and function.[6]
-
Inhibition of DNA Synthesis : In certain cancer types, such as mantle cell lymphoma (MCL), 8-Cl-Ado has also been shown to reduce the rates of DNA synthesis at early time points, contributing to its cytostatic and cytotoxic actions.[4]
-
Energy Depletion : The accumulation of intracellular 8-Cl-ATP is associated with a significant reduction in endogenous ATP levels.[3][4] This depletion of the cellular energy pool contributes directly to cytotoxicity and apoptosis.[4] In MCL cell lines, a 30% to 60% reduction in ATP levels was highly associated with cell death.[4]
Cellular Effects and Signaling Pathways
The dual mechanisms of 8-Cl-Ado lead to several downstream cellular consequences:
-
Apoptosis Induction : Treatment with 8-Cl-Ado induces apoptosis, evidenced by the loss of mitochondrial transmembrane potential and cleavage of poly (ADP-ribose) polymerase (PARP).[4]
-
Cell Cycle Arrest : The compound can block cell cycle progression, with some studies indicating an arrest at the G2/M phase.[7]
-
AMPK/mTOR Pathway Modulation : In breast cancer cells, the depletion of ATP by 8-Cl-Ado treatment activates the energy sensor AMP-activated protein kinase (AMPK). This activation leads to the attenuation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and induces autophagy, which contributes to its tumoricidal effects.[2]
Pharmacokinetic Profile
The disposition of 8-Cl-Ado has been characterized in both preclinical animal models and human clinical trials.
Metabolism and Excretion
In dogs, intravenously administered 8-Cl-Ado is rapidly metabolized.[8] The parent drug was not detected in serum after injection, indicating a very short half-life.[8] The two major metabolites identified are 8-chloro-adenine (8-Cl-Ad) and 8-chloro-inosine (8-Cl-I).[2][8] In dogs, 8-Cl-Ad was found at high concentrations in the serum for up to 240 minutes, while 8-Cl-I was not detected.[8] The introduction of a halogen atom at the C2 position of the purine ring generally confers resistance to deamination by adenosine deaminase (ADA), which typically inactivates adenosine analogs.[9]
References
- 1. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pharmacokinetics of 8-chloroadenosine and its two major metabolites in dogs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for a Novel Therapeutic Approach: Utilizing 8-Chloro-arabinoadenosine in Breast Cancer Cell Lines
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-Chloro-arabinoadenosine (8-Cl-Ado), a promising adenosine (B11128) analog, in the context of breast cancer cell line research. This document outlines the mechanisms of action, provides detailed experimental protocols, and presents quantitative data on its efficacy.
Introduction
This compound (8-Cl-Ado) is an adenosine analog that has demonstrated significant antitumor activity in various cancer models, including breast cancer.[1][2] Its multifaceted mechanism of action, which includes the induction of both apoptosis and autophagy, makes it a compelling candidate for further investigation and development.[1][2] This protocol details its effects on breast cancer cell lines, focusing on two key signaling pathways: the ADAR1/p53/p21 axis and the AMPK/mTOR pathway.
Mechanism of Action
8-Cl-Ado exerts its cytotoxic effects on breast cancer cells through two primary, interconnected signaling pathways:
-
Downregulation of ADAR1 and Activation of the p53/p21 Pathway: 8-Cl-Ado has been shown to decrease the expression of Adenosine Deaminase Acting on RNA 1 (ADAR1). The downregulation of ADAR1 leads to the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This cascade ultimately results in a G1 phase cell cycle arrest and the induction of apoptosis.[1]
-
ATP Depletion and Activation of the AMPK/mTOR Pathway: As an adenosine analog, 8-Cl-Ado interferes with cellular energy metabolism, leading to a depletion of intracellular ATP.[1] This energy stress activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[1] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[1] The inhibition of mTOR signaling is a potent trigger for autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[1]
Data Presentation
The following tables summarize the quantitative effects of 8-Cl-Ado on various breast cancer cell lines.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay Used | Reference |
| MDA-MB-231 | 0.52 | 96 | CCK-8 | |
| SK-BR-3 | 1.4 | 96 | CCK-8 | |
| MCF-7 | ~10 | 72 | Clonogenic | [1] |
| BT-474 | Not specified | Not specified | Not specified | [1] |
| T47D | Not specified | Not specified | Not specified | |
| ZR-75-1 | Not specified | Not specified | Not specified |
Table 2: Effect of this compound (10 µM) on Cell Cycle Distribution
| Cell Line | Treatment Time (hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MDA-MB-231 | 0 (Control) | 45.3 | 35.1 | 19.6 | |
| 24 | 58.2 | 28.3 | 13.5 | ||
| 48 | 65.1 | 22.4 | 12.5 | ||
| 72 | 70.2 | 18.3 | 11.5 | ||
| SK-BR-3 | 0 (Control) | 48.2 | 33.4 | 18.4 | |
| 24 | 59.3 | 26.1 | 14.6 | ||
| 48 | 68.4 | 20.3 | 11.3 | ||
| 72 | 72.1 | 16.2 | 11.7 |
Table 3: Induction of Apoptosis by this compound (10 µM)
| Cell Line | Treatment Time (hours) | % Apoptotic Cells (Annexin V Positive) | Reference |
| MDA-MB-231 | 0 (Control) | 15.0 | |
| 24 | 25.0 | ||
| 48 | 38.0 | ||
| 72 | 52.0 | ||
| SK-BR-3 | 0 (Control) | 12.0 | |
| 24 | 22.0 | ||
| 48 | 35.0 | ||
| 72 | 48.0 |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of 8-Cl-Ado.
Caption: Signaling pathways affected by 8-Cl-Ado in breast cancer cells.
Caption: General experimental workflow for evaluating 8-Cl-Ado.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of 8-Cl-Ado on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, SK-BR-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (8-Cl-Ado) stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 8-Cl-Ado in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 8-Cl-Ado dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of 8-Cl-Ado on the cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 2,000 rpm for 10 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the signaling pathways affected by 8-Cl-Ado.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADAR1, anti-p53, anti-p21, anti-Cyclin D1, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Clonogenic Survival Assay
This protocol is for assessing the long-term effects of 8-Cl-Ado on the reproductive integrity of single cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound (8-Cl-Ado)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the breast cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 8-Cl-Ado for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
References
Application Notes and Protocols for 8-Chloro-arabinoadenosine (8-Cl-Ado) Treatment in FLT3-ITD Positive AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a poor prognosis. 8-Chloro-arabinoadenosine (8-Cl-Ado), a ribonucleoside analog, has demonstrated significant anti-leukemic activity in preclinical models of FLT3-ITD positive AML. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the investigation of 8-Cl-Ado as a potential therapeutic agent for this challenging AML subtype.
8-Cl-Ado is a pro-drug that, upon intracellular conversion to its active triphosphate form (8-Cl-ATP), is incorporated into newly transcribed RNA, leading to transcription inhibition and subsequent apoptosis.[1][2] Notably, 8-Cl-Ado exhibits pronounced efficacy against FLT3-ITD+ AML cells and leukemic stem cells (LSCs).[3][4] Its mechanism of action involves the downregulation of microRNA-155 (miR-155), a key oncomiR in FLT3-ITD AML, which in turn modulates the Ebp1/p53/PCNA signaling pathway, leading to cell cycle arrest and apoptosis.[3][4] Furthermore, preclinical studies have shown synergistic effects when 8-Cl-Ado is combined with FLT3 tyrosine kinase inhibitors (TKIs) like quizartinib.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in FLT3-ITD positive AML models.
Table 1: In Vitro Cytotoxicity of this compound in FLT3-ITD+ AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) at 72h | Reference |
| MV4-11 | ITD | 0.2 - 0.5 | [1][3] |
| MOLM-13 | ITD | ~0.2 | [1] |
| MOLM-14 | ITD | ~0.4 | [1] |
| OCI-AML3 | ITD | ~1.4 | [1] |
| FLT3-ITD+ Primary Blasts | ITD | 0.2 - 1.4 | [2] |
Table 2: In Vivo Efficacy of this compound in FLT3-ITD+ AML Xenograft Models
| AML Model | Treatment | Dose and Schedule | Outcome | Reference |
| MV4-11 Xenograft | 8-Cl-Ado | 75 mg/kg/day via osmotic pump | Median survival 45 days vs. 27.3 days for control | [2] |
| MV4-11 Xenograft | 8-Cl-Ado + Quizartinib | 75 mg/kg/day 8-Cl-Ado + 0.5 mg/kg/day Quizartinib | Median survival 54.2 days vs. 27.3 days for control | [2] |
| MOLM-14 Xenograft | 8-Cl-Ado | 50 mg/kg/day via osmotic pump for 16 days | >70% reduction in tumor mass | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in FLT3-ITD AML and the mechanism of action of 8-Cl-Ado, as well as a typical experimental workflow for its evaluation.
Caption: FLT3-ITD signaling and 8-Cl-Ado's mechanism.
References
Application Notes and Protocols: Synergistic Anti-Leukemic Activity of 8-Chloro-arabinoadenosine in Combination with FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical efficacy, resistance often develops, necessitating novel combination therapies.[3]
8-Chloro-arabinoadenosine (8-Cl-Ado) is a potent RNA-directed nucleoside analog that inhibits RNA transcription.[4][5] It has demonstrated significant anti-leukemic activity, particularly against FLT3-ITD-positive AML cells and leukemic stem cells (LSCs).[4][5] Preclinical studies have revealed a strong synergistic effect when 8-Cl-Ado is combined with FLT3 inhibitors, such as quizartinib (B1680412) (AC220), offering a promising therapeutic strategy for this high-risk AML subtype.[1][4]
These application notes provide a comprehensive overview of the mechanism of action, quantitative data from preclinical studies, and detailed protocols for evaluating the combination of this compound and FLT3 inhibitors in a research setting.
Mechanism of Synergistic Action
The combination of 8-Cl-Ado and a FLT3 inhibitor, such as quizartinib, targets the leukemic cells through a dual mechanism of action.
-
This compound (8-Cl-Ado): As an RNA-directed nucleoside analog, 8-Cl-Ado is incorporated into newly transcribed RNA, leading to the inhibition of RNA transcription.[4][5] A key mechanism of its anti-leukemic effect in FLT3-ITD+ AML is the downregulation of microRNA-155 (miR-155).[4][5] The reduction in miR-155 levels leads to the upregulation of its downstream targets, including SHIP1, which in turn inhibits the PI3K/AKT signaling pathway. This cascade ultimately results in the activation of the p53 tumor suppressor protein and the inhibition of the Proliferating Cell Nuclear Antigen (PCNA), leading to cell cycle arrest and apoptosis.[4]
-
FLT3 Inhibitors (e.g., Quizartinib): These are tyrosine kinase inhibitors that directly target the constitutively active FLT3-ITD receptor.[3] By inhibiting the kinase activity of FLT3-ITD, these drugs block the downstream signaling pathways that drive leukemic cell proliferation and survival, including the PI3K/AKT and STAT5 pathways.[3]
The synergistic effect of the combination therapy stems from the simultaneous targeting of two critical nodes in the leukemic cell's survival machinery. The FLT3 inhibitor directly blocks the primary oncogenic driver, while 8-Cl-Ado disrupts a key regulatory RNA molecule (miR-155) and its downstream pro-survival signaling, leading to a more potent and comprehensive anti-leukemic effect.[4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and the FLT3 inhibitor quizartinib (AC220) in FLT3-ITD-positive AML cell lines (e.g., MV4-11) and primary patient samples.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (nM) |
| MV4-11 (FLT3-ITD+) | This compound | ~200 - 1400 |
| MV4-11 (FLT3-ITD+) | Quizartinib (AC220) | ~0.31 - 0.56 |
| Primary FLT3-ITD+ AML Blasts | This compound | ~800 |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Table 2: Synergistic Effects on Apoptosis in FLT3-ITD+ Primary AML Blasts
| Treatment (24h) | Apoptosis (Fold Change vs. Control) |
| 8-Cl-Ado (500 nM) | > Control |
| Quizartinib (AC220) (0.5 nM) | > Control |
| 8-Cl-Ado + Quizartinib | Significantly > Single Agents |
Note: Specific percentages of apoptotic cells are detailed in the source publication. The combination treatment resulted in a more pronounced increase in DNA fragmentation compared to either drug alone.[4]
Table 3: Effect on Colony Formation in FLT3-ITD+ Primary AML Blasts
| Treatment | Colony Formation (Relative to Control) |
| 8-Cl-Ado (500 nM) | Decreased |
| Quizartinib (AC220) (0.5 nM) | Decreased |
| 8-Cl-Ado + Quizartinib | Significantly Decreased vs. Single Agents |
Note: The combination treatment was more effective in inhibiting colony formation than either drug alone.[4]
Table 4: Modulation of Key Signaling Molecules in FLT3-ITD+ Primary AML Blasts (24h Treatment)
| Treatment | p-AKT Levels | p53 Levels | miR-155 Expression | PCNA mRNA Expression |
| 8-Cl-Ado (500 nM) | Decreased | Increased | Decreased | Decreased |
| Quizartinib (AC220) (0.5 nM) | Decreased | Increased | Decreased | Decreased |
| 8-Cl-Ado + Quizartinib | Further Decreased | Further Increased | Further Decreased | Further Decreased |
Note: The combination treatment demonstrated a more pronounced effect on the target molecules compared to single-agent treatment.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and FLT3 inhibitors, alone and in combination, on AML cells.
Materials:
-
AML cell lines (e.g., MV4-11) or primary AML cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
FLT3 inhibitor (e.g., Quizartinib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of 8-Cl-Ado and the FLT3 inhibitor in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. For combination studies, add both drugs to the same wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and FLT3 inhibitors, alone and in combination.
Materials:
-
AML cells
-
This compound and FLT3 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed AML cells (e.g., 1 x 10^6 cells/mL) and treat with the compounds of interest for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation (300 x g for 5 minutes) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
Objective: To assess the effect of the combination treatment on the expression and phosphorylation status of key signaling proteins (e.g., p-AKT, AKT, p53).
Materials:
-
AML cells
-
This compound and FLT3 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat AML cells with the compounds as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Colony Formation Assay
Objective: To evaluate the long-term effect of the combination treatment on the clonogenic potential of AML cells.
Materials:
-
AML cells
-
Complete culture medium
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
This compound and FLT3 inhibitor
-
35 mm culture dishes
Protocol:
-
Treat a suspension of AML cells with the compounds for a specified period (e.g., 24 hours).
-
Wash the cells to remove the drugs and resuspend them in complete medium.
-
Count the viable cells.
-
Mix 500-1000 viable cells with the methylcellulose-based medium according to the manufacturer's instructions.
-
Plate the cell-methylcellulose mixture into 35 mm dishes.
-
Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
Count the number of colonies (defined as a cluster of >40 cells) using an inverted microscope.
-
Calculate the percentage of colony inhibition relative to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for miR-155
Objective: To measure the expression level of miR-155 in response to the combination treatment.
Materials:
-
AML cells
-
This compound and FLT3 inhibitor
-
RNA extraction kit suitable for small RNAs (e.g., miRNeasy Mini Kit)
-
miRNA-specific reverse transcription kit
-
miRNA-specific primers for miR-155 and a reference small RNA (e.g., U6 snRNA)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Treat AML cells with the compounds as required.
-
Extract total RNA, including the small RNA fraction, from the cells.
-
Perform reverse transcription using a miRNA-specific stem-loop primer for miR-155 and the reference RNA.
-
Set up the qPCR reaction with the cDNA, specific primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of miR-155, normalized to the reference RNA.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of MiR-155 Sensitizes FLT3-ITD+AML to Chemotherapy and FLT3 Inhibitors via Glycolysis Blocking by Targeting PIK3R1 [jcancer.org]
- 4. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the Cytotoxicity of 8-Chloro-arabinoadenosine (8-Cl-araA) Using Cell Viability Assays
Introduction
8-Chloro-arabinoadenosine (8-Cl-araA) is a nucleoside analog that has demonstrated significant potential as an anti-cancer agent. Its mechanism of action involves the inhibition of DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in various cancer cell lines. To characterize the cytotoxic effects of 8-Cl-araA and determine its therapeutic potential, it is crucial to employ robust and reliable cell viability assays. These assays provide quantitative data on the dose-dependent and time-dependent effects of the compound on cell proliferation and survival. This document provides detailed application notes and protocols for assessing the cytotoxicity of 8-Cl-araA using common cell viability assays.
Mechanism of Action of this compound
8-Cl-araA exerts its cytotoxic effects through a multi-faceted mechanism. As a nucleoside analog, it is taken up by cells and intracellularly phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into newly synthesized DNA and RNA chains, leading to chain termination and the inhibition of nucleic acid synthesis. This disruption of DNA and RNA synthesis is a key factor in its anti-proliferative activity.
Furthermore, the accumulation of the triphosphate form of 8-Cl-araA can lead to the depletion of the intracellular ATP pool, causing a cellular energy crisis. This energy depletion, coupled with the inhibition of nucleic acid synthesis, triggers cellular stress pathways that can lead to the induction of apoptosis, or programmed cell death. Studies have shown that 8-Cl-araA can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, which are key executioner proteins in the apoptotic cascade.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | MTT | Not Specified | 1.2 |
| MGc-803 | Gastric Mucoid Adenocarcinoma | MTT | Not Specified | 1.8 |
| MDA-MB-231 | Breast Cancer | CCK-8 | 96 | 0.52 |
| SK-BR-3 | Breast Cancer | CCK-8 | 96 | 1.4 |
| Granta 519 | Mantle Cell Lymphoma | Not Specified | Not Specified | Growth inhibited by 10 µM |
| JeKo | Mantle Cell Lymphoma | Not Specified | Not Specified | Growth inhibited by 10 µM |
| Mino | Mantle Cell Lymphoma | Not Specified | Not Specified | Growth inhibited by 10 µM |
| SP-53 | Mantle Cell Lymphoma | Not Specified | Not Specified | Growth inhibited by 10 µM |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-231 | Control | 55.51 | 38.28 | Not Specified |
| MDA-MB-231 | 10 µM 8-Cl-araA (24-72h) | 73.78 | 20.51 | Unaltered |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-Cl-araA in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of 8-Cl-araA. Include a vehicle control (medium with the same concentration of solvent used to dissolve 8-Cl-araA) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of 8-Cl-araA for the desired time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Caption: Workflow for assessing 8-Cl-araA cytotoxicity.
Caption: Mechanism of 8-Cl-araA induced cytotoxicity.
References
Measuring Intracellular 8-Cl-ATP: A Guide for Researchers
Application Notes and Protocols for the Quantification of 8-chloro-adenosine Triphosphate (8-Cl-ATP) Accumulation in Cellular Models
For researchers, scientists, and drug development professionals, the precise measurement of intracellular active drug metabolite concentrations is fundamental to understanding pharmacokinetic and pharmacodynamic relationships. In the context of the investigational anticancer agent 8-chloroadenosine (B1666358) (8-Cl-Ado), its therapeutic efficacy is contingent upon its intracellular conversion to the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This document provides detailed methodologies and application notes for the accurate quantification of 8-Cl-ATP accumulation in cells, enabling researchers to correlate metabolite levels with cellular responses and potential therapeutic outcomes.
Introduction
8-chloroadenosine is a ribonucleoside analog that demonstrates preclinical activity in various hematological malignancies.[2][3] Its mechanism of action is dependent on its intracellular phosphorylation to 8-Cl-ATP.[2][3][4] This active metabolite exerts its cytotoxic effects through multiple mechanisms, including the depletion of endogenous ATP pools and the inhibition of RNA synthesis, ultimately leading to cell death.[1][2][4] The extent of intracellular 8-Cl-ATP accumulation can vary significantly across different cell types, which may be a key determinant of sensitivity to 8-Cl-Ado treatment.[1] Therefore, robust and reliable methods for measuring 8-Cl-ATP are crucial for advancing the preclinical and clinical development of this agent.
Metabolic Activation of 8-chloroadenosine
The intracellular conversion of 8-Cl-Ado to 8-Cl-ATP is a multi-step enzymatic process. Understanding this pathway is essential for interpreting experimental results.
Quantitative Analysis of 8-Cl-ATP
The primary and most widely accepted method for the quantification of intracellular 8-Cl-ATP is High-Performance Liquid Chromatography (HPLC).[1] This technique allows for the separation, identification, and quantification of various nucleotides from cellular extracts.
Summary of Intracellular 8-Cl-ATP Concentrations in Cancer Cell Lines
The following table summarizes published data on the intracellular accumulation of 8-Cl-ATP in various cancer cell lines after treatment with 10 µM 8-chloroadenosine. This data illustrates the differential metabolic activation of the prodrug.
| Cancer Model | Cell Line(s) | Incubation Time | Intracellular 8-Cl-ATP Concentration | Reference(s) |
| Mantle Cell Lymphoma | Mino, JeKo | 6-12 hours (steady-state) | > 1 mM | [1] |
| Mantle Cell Lymphoma | Granta 519, SP-53 | Not specified | Lower than Mino and JeKo | [1] |
| Acute Myeloid Leukemia | Not specified | 12 hours | > 600 µM | [1] |
| Multiple Myeloma | Not specified | 12 hours | > 400 µM | [1][4] |
Experimental Protocols
Protocol 1: Quantification of Intracellular 8-Cl-ATP by HPLC
This protocol provides a general framework for the extraction and quantification of intracellular nucleotides, including 8-Cl-ATP, from cultured cells.[1]
Materials:
-
Cell culture medium and supplements
-
8-chloroadenosine (8-Cl-Ado)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction buffer: 0.4 M perchloric acid (PCA) or 60% methanol, ice-cold
-
Neutralization buffer: e.g., Potassium hydroxide (B78521) (KOH)
-
HPLC system with UV detector
-
Analytical column suitable for nucleotide separation (e.g., C18 reverse-phase)
-
Mobile phases (specific buffers will depend on the column and method)
-
8-Cl-ATP standard for calibration curve
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Culture the desired cell line to the appropriate density in suitable culture media.
-
Treat the cells with the desired concentration of 8-Cl-Ado for the specified duration.
-
-
Nucleotide Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS to remove any extracellular contaminants.
-
Extract the intracellular nucleotides by adding a cold extraction buffer (e.g., 0.4 M perchloric acid or 60% methanol).
-
Incubate the samples on ice for a specified time to ensure complete cell lysis and nucleotide extraction.
-
Centrifuge the samples at high speed to pellet the cellular debris.
-
Carefully collect the supernatant which contains the intracellular nucleotides.
-
Neutralize the supernatant with a suitable buffer, for instance, potassium hydroxide, to a pH compatible with the HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the nucleotide-containing supernatant using an HPLC system.
-
Separate the nucleotides on an appropriate analytical column.
-
Detect the nucleotides using a UV detector, typically at a wavelength of 254 nm.[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified 8-Cl-ATP.
-
Determine the concentration of 8-Cl-ATP in the samples by comparing the peak area from the sample chromatogram to the standard curve.[1]
-
Downstream Signaling Effects of 8-Cl-ATP Accumulation
The accumulation of intracellular 8-Cl-ATP triggers a cascade of downstream signaling events, contributing to its anticancer activity. A key consequence is the depletion of endogenous ATP, which leads to an increase in the AMP:ATP ratio. This metabolic stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Activated AMPK, in turn, can inhibit the mTOR pathway, a critical signaling node for cell growth and proliferation.[1]
Conclusion
The methodologies and data presented in this document provide a comprehensive resource for researchers investigating the cellular pharmacology of 8-chloroadenosine. Accurate quantification of intracellular 8-Cl-ATP accumulation is paramount for elucidating its mechanism of action, understanding determinants of drug sensitivity, and guiding further drug development efforts. The provided HPLC protocol offers a robust framework for these critical measurements. Further investigation into the intricate downstream signaling pathways affected by 8-Cl-ATP will continue to enhance our understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Succinylation of 8-Chloroadenosine and Its Effect on Fumarate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 8-Chloro-arabinoadenosine (8-Cl-Ado) Efficacy in Animal Models of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of 8-Chloro-arabinoadenosine (8-Cl-Ado), a promising RNA-directed nucleoside analog, in the context of Acute Myeloid Leukemia (AML). Detailed protocols for establishing AML xenograft models, drug administration, and efficacy assessment are provided to facilitate robust and reproducible studies.
Introduction
This compound (8-Cl-Ado) is a novel nucleoside analog that has demonstrated significant anti-leukemic activity, particularly by targeting leukemic stem cells (LSCs) which are often responsible for relapse.[1][2] Unlike conventional chemotherapies that primarily target DNA synthesis in proliferating cells, 8-Cl-Ado is incorporated into RNA, leading to the inhibition of RNA transcription.[2][3] Its mechanism of action also involves the depletion of intracellular ATP, further contributing to its cytotoxic effects.[4][5] Preclinical studies have shown the efficacy of 8-Cl-Ado as a single agent and in combination with other targeted therapies, such as the BCL-2 inhibitor venetoclax (B612062) and the FLT3 inhibitor quizartinib, in various AML subtypes, including those with poor-prognosis mutations like FLT3-ITD.[1][3][6]
This document outlines protocols for using immunodeficient mouse models to test the in vivo efficacy of 8-Cl-Ado, providing a framework for assessing its therapeutic potential and understanding its mechanism of action in a preclinical setting.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of 8-Cl-Ado in AML models, offering a reference for expected outcomes and aiding in experimental design.
Table 1: In Vitro Efficacy of 8-Cl-Ado in AML Cell Lines
| Cell Line | Genotype | IC50 (µM) | Exposure Time (h) | Reference |
| MOLM-13 | FLT3-ITD | 0.2 - 1.4 | 72 | [4][5] |
| MOLM-14 | FLT3-ITD | 0.2 - 1.4 | 72 | [4][5] |
| MV4-11 | FLT3-ITD | 0.2 - 1.4 | 72 | [4][5] |
| KG-1a | FLT3-WT | 0.2 - 1.4 | 72 | [4][5] |
| OCI-AML3 | NPM1c | 0.2 - 1.4 | 72 | [4][5] |
Table 2: In Vivo Efficacy of 8-Cl-Ado in AML Xenograft Models
| Animal Model | AML Cells | Treatment | Dosing Regimen | Key Findings | Reference |
| Orthotopic | MOLM-14 (FLT3-ITD) | 8-Cl-Ado | 50 mg/kg/day via osmotic pump for 16 days | >70% reduction in tumor mass | [4][7] |
| Xenograft | MV4-11-Luc (FLT3-ITD) | 8-Cl-Ado + Venetoclax | 8-Cl-Ado: 12.5 mg/kg/day IP; Venetoclax: 20 mg/kg/day oral gavage for 7 weeks | Significantly longer survival with combination therapy | [6][8] |
| Xenograft | MV4-11 (FLT3-ITD) | 8-Cl-Ado + Quizartinib (AC220) | Not specified | Synergistically enhanced survival | [3][9] |
| Patient-Derived Xenograft (PDX) | Primary human AML blasts | 8-Cl-Ado (pre-treatment) | 5 µM for 24h prior to injection | Significantly longer survival of mice | [7] |
Signaling Pathways and Mechanism of Action
8-Cl-Ado exerts its anti-leukemic effects through a multi-faceted mechanism. It is intracellularly converted to 8-Cl-ATP, which is then incorporated into newly transcribed RNA, leading to the inhibition of RNA synthesis.[3][5] This process is independent of the p53 tumor suppressor status.[10] Furthermore, the accumulation of 8-Cl-ATP is associated with a significant reduction in endogenous ATP levels, leading to energy depletion and apoptosis.[4][5][7]
In FLT3-ITD positive AML, 8-Cl-Ado has been shown to down-regulate miR-155 expression, which in turn modulates the Ebp1/p53/PCNA signaling pathway, leading to DNA damage and apoptosis.[3]
Combination studies with venetoclax have revealed a synergistic effect on the inhibition of oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO) in leukemic stem cells.[1][6][11] 8-Cl-Ado-induced p53 can paradoxically increase FAO and OXPHOS, a self-limiting effect that is counteracted by venetoclax.[1][12]
Experimental Protocols
The following protocols provide detailed methodologies for establishing AML xenograft models and evaluating the in vivo efficacy of 8-Cl-Ado.
Protocol 1: Establishment of an Orthotopic AML Xenograft Model using Bioluminescent Imaging
Objective: To establish a disseminated AML model that mimics human disease and allows for non-invasive monitoring of tumor burden.
Materials:
-
Human AML cell line (e.g., MOLM-14-luc or MV4-11-luc, expressing luciferase)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG), 6-8 weeks old)
-
D-luciferin
-
Bioluminescence imaging system (e.g., IVIS)
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Cell Preparation:
-
Culture AML cells in logarithmic growth phase.
-
Harvest cells and assess viability using Trypan Blue exclusion (>90% viability required).
-
Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells per 200 µL. Keep on ice.
-
-
Animal Inoculation:
-
Warm mice under a heat lamp to dilate tail veins.
-
Inject 200 µL of the cell suspension into the lateral tail vein of each mouse.
-
-
Tumor Engraftment and Monitoring:
-
Monitor mice for signs of disease (e.g., weight loss, ruffled fur, hind limb paralysis).
-
Perform bioluminescence imaging (BLI) weekly to monitor tumor engraftment and progression.
-
For BLI, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
-
Anesthetize mice and acquire images 10-15 minutes after luciferin (B1168401) injection.
-
Quantify the bioluminescent signal (total flux in photons/second) in regions of interest (e.g., whole body, specific organs).
-
-
Treatment Initiation:
-
Once a consistent bioluminescent signal is detected (typically 5-7 days post-injection), randomize mice into treatment and control groups.
-
Protocol 2: Drug Formulation and Administration
Objective: To prepare and administer 8-Cl-Ado and combination agents to AML-bearing mice.
Materials:
-
This compound (8-Cl-Ado) powder
-
Venetoclax powder
-
Sterile PBS
-
Vehicle for Venetoclax (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol)
-
Oral gavage needles
-
Syringes and needles for IP injection
Procedure:
-
8-Cl-Ado Formulation:
-
Prepare a stock solution of 8-Cl-Ado in sterile PBS. The concentration should be calculated based on the desired dose and injection volume.
-
For example, for a 12.5 mg/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 1.5625 mg/mL.
-
Prepare fresh daily or store aliquots at -20°C.
-
-
Venetoclax Formulation:
-
Prepare the venetoclax suspension in the vehicle.
-
Warm the vehicle slightly to aid in dissolution.
-
Vortex or sonicate to ensure a homogenous suspension.
-
Prepare fresh daily.
-
-
Administration:
-
8-Cl-Ado: Administer via intraperitoneal (IP) injection.
-
Venetoclax: Administer via oral gavage.
-
Treat mice according to the predetermined schedule (e.g., daily for 21 days).
-
Monitor animal weight and general health daily.
-
Protocol 3: Efficacy Evaluation and Endpoint Analysis
Objective: To assess the anti-leukemic efficacy of 8-Cl-Ado through various endpoints.
Materials:
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45, anti-human CD33)
-
RBC lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Calipers
Procedure:
-
Tumor Burden Monitoring (for subcutaneous models):
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Survival Analysis:
-
Monitor mice daily for signs of distress or endpoint criteria (e.g., >20% weight loss, tumor volume >2000 mm³, hind limb paralysis).
-
Euthanize mice that reach endpoint and record the date.
-
Plot survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test).
-
-
Flow Cytometry Analysis of Hematopoietic Tissues:
-
At the end of the study, euthanize mice and collect bone marrow, spleen, and peripheral blood.
-
Prepare single-cell suspensions.
-
Lyse red blood cells using RBC lysis buffer.
-
Stain cells with fluorescently-conjugated antibodies to distinguish human AML cells (e.g., hCD45+) from mouse hematopoietic cells (mCD45+).
-
Acquire samples on a flow cytometer and analyze the percentage and absolute number of AML cells in each tissue.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of 8-Cl-Ado in AML animal models. By utilizing these methodologies, researchers can effectively assess the efficacy of 8-Cl-Ado as a monotherapy or in combination with other agents, elucidate its mechanisms of action, and generate the necessary data to support its clinical development for the treatment of AML.
References
- 1. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. Xenograft models of human AML [bio-protocol.org]
- 12. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloro-arabinoadenosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog with demonstrated preclinical antitumor activity. As an antimetabolite, it serves as a potent inhibitor of RNA and DNA synthesis, leading to cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring accurate and reproducible results for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism. Upon cellular uptake, it is phosphorylated to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] 8-Cl-ATP then acts as a competitive inhibitor of ATP, leading to the following key cellular events:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly synthesized RNA chains, causing premature chain termination and inhibiting global transcription.[2][3] This disruption of RNA synthesis is a primary mechanism of its cytotoxic action.
-
Inhibition of DNA Synthesis: 8-Cl-Ado treatment has been shown to reduce the rates of DNA synthesis.[2] This is, in part, due to the depletion of deoxyadenosine (B7792050) triphosphate (dATP) pools, a critical building block for DNA replication.[2]
-
Energy Depletion: The accumulation of 8-Cl-ATP and the subsequent reduction in intracellular ATP levels lead to a state of energy depletion within the cell.[2][4] This metabolic stress contributes significantly to the induction of cell death.
-
Induction of Apoptosis: The combined effects of transcription and translation inhibition, DNA synthesis blockage, and energy depletion ultimately trigger the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential and cleavage of poly (ADP-ribose) polymerase (PARP).[2]
Signaling Pathway
The signaling cascade initiated by this compound culminates in apoptosis. The key steps are outlined in the diagram below.
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Effective Concentrations and Cellular Effects
| Cell Line | Concentration (µM) | Exposure Time (h) | Key Effects | Reference |
| Mantle Cell Lymphoma (JeKo, Mino, SP-53) | 10 | 24 | Induction of apoptosis, loss of mitochondrial membrane potential, PARP cleavage | [2] |
| Mantle Cell Lymphoma (Granta 519) | 10 | 48 | Growth inhibition, minimal apoptosis | [2] |
| Human Myelocytic Leukemia (K562) | Not specified | Not specified | Inhibition of Topoisomerase II, induction of DNA double-strand breaks | [5] |
Table 2: Effects on Intracellular Nucleotide Levels
| Cell Line | Treatment | % Reduction in ATP | % Reduction in dATP | Reference |
| Mantle Cell Lymphoma (JeKo, Mino, SP-53, Granta 519) | 10 µM 8-Cl-Ado for 24h | 30 - 60% | 50 - 80% | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the required concentration: A common stock solution concentration is 10 mM.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, for a 10 mM stock solution of a compound with a molecular weight of 301.69 g/mol , dissolve 3.017 mg in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Note: While this compound is expected to be soluble in DMSO, it is recommended to perform a small-scale solubility test first.
Cell Culture Treatment Protocol
Materials:
-
Cultured cells in appropriate cell culture medium
-
Complete growth medium (e.g., RPMI, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells in multi-well plates at a density appropriate for the specific cell line and assay. Allow cells to adhere and resume exponential growth (typically 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V/PI staining, caspase activity), cell cycle analysis, or molecular analyses (e.g., Western blotting, qPCR).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: A typical workflow for cell culture experiments with this compound.
Stability and Storage
While specific stability data for this compound in cell culture media is not extensively published, purine (B94841) nucleoside analogs can be susceptible to degradation in aqueous solutions over time. Therefore, it is recommended to:
-
Prepare fresh working solutions from the frozen stock for each experiment.
-
Store the powdered compound at -20°C.
-
Store DMSO stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
These application notes and protocols provide a comprehensive guide for the use of this compound in cell culture experiments. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for advancing cancer research and drug development.
References
Application Notes and Protocols for 8-Chloro-arabinoadenosine in RNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a potent adenosine (B11128) analog that functions as an inhibitor of RNA synthesis. It is a valuable tool in molecular biology and cancer research for studying transcriptional processes and for the development of novel therapeutic agents.[1] Due to its ability to be intracellularly converted to its active triphosphate form, 8-chloro-ATP (8-Cl-ATP), it effectively mimics ATP and becomes incorporated into nascent RNA chains, leading to chain termination.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in studying RNA synthesis inhibition.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism primarily centered on the disruption of nucleic acid synthesis and cellular energy metabolism.[1]
-
Intracellular Activation: Upon entering the cell, 8-Cl-Ado is phosphorylated by adenosine kinase and other cellular kinases to its active triphosphate analog, 8-Cl-ATP.[1][2]
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of RNA polymerase II. It can be incorporated into the growing mRNA transcript, causing premature chain termination. It may also inhibit the polyadenylation of full-length mRNA transcripts, further disrupting gene expression.[1] This leads to a global reduction in mRNA levels.[3]
-
Depletion of Cellular Energy: The accumulation of 8-Cl-ATP contributes to a significant reduction in intracellular ATP concentrations, depleting the cell's energy reserves and inducing apoptosis.[1]
-
Inhibition of DNA Synthesis: In certain cancer cell types, such as mantle cell lymphoma (MCL), 8-Cl-Ado has been shown to inhibit DNA synthesis by selectively depleting deoxyadenosine (B7792050) triphosphate (dATP) pools.[1]
Figure 1. Mechanism of this compound action.
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative effects of 8-Cl-Ado observed in various studies.
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53) | 10 µM | 24 hours | 50-90% inhibition of global RNA synthesis. | [1] |
| Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53) | 10 µM | 24 hours | 30-60% reduction in intracellular ATP levels. | [1] |
| Mantle Cell Lymphoma (All 4 lines) | 10 µM | 24 hours | 50-80% reduction in dATP concentrations. | [1] |
| Human Acute Myeloid Leukemia (U937) | IC50 = 16 µM | 96 hours | Antiproliferative activity. | [4][5] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: RNA Synthesis Inhibition Assay ([³H]-Uridine Incorporation)
This assay measures the rate of new RNA synthesis by quantifying the incorporation of radiolabeled uridine.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO or appropriate solvent)
-
[³H]-uridine (1 µCi/mL)
-
Phosphate-buffered saline (PBS)
-
0.4 N Perchloric acid
-
0.5 N Potassium hydroxide (B78521) (KOH)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 8-Cl-Ado or a vehicle control. A known RNA synthesis inhibitor like Actinomycin D can be used as a positive control.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 3 to 24 hours) at 37°C in a CO₂ incubator.[1]
-
Radiolabeling: Add 1 µCi/mL of [³H]-uridine to each well and incubate for an additional 45 minutes at 37°C.[1]
-
Cell Lysis:
-
Wash the cells once with cold PBS.
-
Lyse the cells by adding 100 µL of 0.4 N perchloric acid to each well and incubating on ice for 10 minutes.[1]
-
-
Precipitate Solubilization:
-
Centrifuge the plate and discard the supernatant.
-
Dissolve the resulting pellet in 100 µL of 0.5 N KOH.[1]
-
-
Quantification:
-
Transfer the dissolved pellet solution to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis: The rate of RNA synthesis is proportional to the counts per minute (CPM). Calculate the percentage of inhibition relative to the vehicle-treated control cells.
Protocol 2: Cell Viability Assay (CCK-8)
This colorimetric assay determines cell viability by measuring the metabolic activity of cellular dehydrogenases.
Materials:
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension per well in a 96-well plate. Pre-incubate the plate for 24 hours at 37°C with 5% CO₂.[6]
-
Compound Addition: Add 10 µL of 8-Cl-Ado at various concentrations to the designated wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[6]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically for your cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.
Protocol 3: DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
This protocol is analogous to the RNA synthesis assay but measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Same as Protocol 1, but with [³H]-thymidine instead of [³H]-uridine.
Procedure: The procedure is identical to the RNA Synthesis Inhibition Assay (Protocol 1), with the substitution of [³H]-thymidine for [³H]-uridine in step 4.[1] This allows for the specific measurement of DNA synthesis rates. Reduced rates of DNA synthesis were observed within 3 hours of 8-Cl-Ado treatment in MCL cell lines.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effects of this compound on a cancer cell line.
Figure 2. Workflow for evaluating 8-Cl-Ado effects.
Conclusion and Future Directions
This compound is a powerful research tool for dissecting the mechanisms of RNA synthesis and for exploring novel anticancer strategies. Its dual action of inhibiting transcription and depleting cellular energy makes it an interesting candidate for overcoming drug resistance in various malignancies.[1] Future research could focus on its synergistic effects with other chemotherapeutic agents, the elucidation of resistance mechanisms, and its application in studying the role of specific RNA molecules in disease pathogenesis.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of dengue virus RNA synthesis by an adenosine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Chloro-arabinoadenosine (8-Cl-Ado) Dosage for MDA-MB-231 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-arabinoadenosine (8-Cl-Ado) and the MDA-MB-231 breast cancer cell line.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of 8-Cl-Ado for treating MDA-MB-231 cells?
A1: A good starting point for treating MDA-MB-231 cells is a concentration range of 0.1 µM to 10 µM. The half-maximal inhibitory concentration (IC50) for growth inhibition has been reported to be approximately 0.52 µM after 96 hours of treatment[1]. However, the optimal concentration can vary depending on the specific experimental goals, such as inducing apoptosis or cell cycle arrest.
Q2: What is the primary mechanism of action of 8-Cl-Ado in MDA-MB-231 cells?
A2: 8-Cl-Ado inhibits the proliferation of MDA-MB-231 cells by inducing G1 phase cell cycle arrest and apoptosis[1][2][3]. This is achieved, at least in part, by downregulating the expression of Adenosine Deaminase Acting on RNA 1 (ADAR1), which in turn modulates the p53/p21 signaling pathway[1][2][3].
Q3: How long should I treat MDA-MB-231 cells with 8-Cl-Ado to observe an effect?
A3: The effects of 8-Cl-Ado on MDA-MB-231 cells are both dose- and time-dependent[1]. Significant inhibition of cell growth can be observed after 96 hours of treatment[1]. For cell cycle analysis, changes in the G1 subpopulation can be seen within 24-72 hours of exposure to 10 µM 8-Cl-Ado[1]. Apoptosis also increases in a time-dependent manner with 10 µM 8-Cl-Ado treatment[1].
Q4: What are the expected morphological changes in MDA-MB-231 cells after 8-Cl-Ado treatment?
A4: Following treatment with an effective dose of 8-Cl-Ado, you can expect to see an increase in detached and rounded cells, which is indicative of apoptosis. You may also observe a decrease in cell confluency compared to untreated controls due to the inhibition of proliferation.
Troubleshooting Guides
Problem 1: I am not observing the expected level of apoptosis after 8-Cl-Ado treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal 8-Cl-Ado Concentration | Verify the IC50 for your specific MDA-MB-231 cell stock and passage number. We recommend performing a dose-response curve (e.g., 0.1, 1, 5, 10, 30 µM) to determine the optimal concentration for inducing apoptosis in your experimental setup. A concentration of 10 µM has been shown to effectively induce apoptosis[1]. |
| Insufficient Treatment Duration | Apoptosis induction is time-dependent. Ensure you are treating the cells for a sufficient period. For a 10 µM dose, a noticeable increase in apoptosis can be seen over time, with significant effects observed after 48-72 hours[1]. |
| Cell Health and Confluency | Ensure cells are healthy and in the exponential growth phase before treatment. High cell confluency can sometimes make cells more resistant to drug treatment. Aim for 70-80% confluency at the time of treatment. |
| Reagent Quality | Confirm the purity and stability of your 8-Cl-Ado stock solution. Improper storage can lead to degradation. Prepare fresh dilutions for each experiment. |
Problem 2: My cell viability assay results (e.g., MTT, CCK-8) are inconsistent.
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in cell number will lead to variability in assay results. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Interference with Assay Reagent | Some compounds can interfere with the chemistry of viability assays. Run a control with 8-Cl-Ado in cell-free media to check for any direct reaction with the assay reagent. |
| Incubation Time with Assay Reagent | Optimize the incubation time for your specific viability assay with MDA-MB-231 cells to ensure the signal is within the linear range of detection. |
Problem 3: I am having difficulty with my Western blot analysis of the ADAR1/p53/p21 pathway.
| Possible Cause | Troubleshooting Step |
| Incorrect Antibody | Verify the specificity and recommended dilution of your primary antibodies for ADAR1, p53, and p21. |
| Insufficient Protein Lysis | Use a suitable lysis buffer with protease and phosphatase inhibitors to ensure complete protein extraction and prevent degradation. |
| Low Protein Expression | The expression levels of these proteins can vary. Ensure you load a sufficient amount of total protein (e.g., 20-40 µg) per lane. |
| Timing of Protein Harvest | The expression of these proteins can change over time following treatment. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing changes in protein levels. |
Data Presentation
Table 1: Effect of 8-Cl-Ado on MDA-MB-231 Cell Proliferation
| Concentration (µM) | Incubation Time (h) | Growth Inhibition (%) | IC50 (µM) |
| 0.01 - 100 | 96 | Dose-dependent | 0.52[1] |
| 10 | 24, 48, 72, 96 | Time-dependent | - |
Table 2: Effect of 10 µM 8-Cl-Ado on MDA-MB-231 Cell Cycle Distribution
| Treatment Time (h) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 | 55.51 | 38.28 | Unaltered |
| 24 - 72 | 73.78 | 20.51 | Unaltered |
| Data derived from a study showing a significant increase in the G1 subpopulation and a decrease in the S subpopulation after 8-Cl-Ado exposure[1]. |
Table 3: Effect of 10 µM 8-Cl-Ado on MDA-MB-231 Apoptosis
| Treatment Time | % Annexin V & Propidium Iodide Positive Cells |
| Control | ~15 |
| Time-dependent increase | up to 52 |
| Data indicates a time-dependent increase in apoptotic cells with 8-Cl-Ado treatment[1]. |
Experimental Protocols
1. MDA-MB-231 Cell Culture Protocol
-
Culture Medium: DMEM High Glucose medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2[4].
-
Passaging: When cells reach 80-85% confluency, they are passaged.
-
Remove the culture medium.
-
Wash the cell monolayer once with Dulbecco's Phosphate Buffered Saline (DPBS).
-
Add 1 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 8 mL of complete culture medium.
-
Centrifuge the cell suspension at 1200 rpm for 3 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into a new culture dish at a subculture ratio of approximately 1:10[4].
-
2. Cell Viability Assay (CCK-8)
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 8-Cl-Ado (e.g., 0.01 to 100 µM) for the desired duration (e.g., 96 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed MDA-MB-231 cells in a 6-well plate and treat with the desired concentration of 8-Cl-Ado (e.g., 10 µM) for various time points.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
Visualizations
Caption: Signaling pathway of 8-Cl-Ado in MDA-MB-231 cells.
Caption: Experimental workflow for a cell viability assay.
References
- 1. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
Technical Support Center: 8-Chloro-arabinoadenosine Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with 8-Chloro-arabinoadenosine in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a purine (B94841) nucleoside analog, is generally characterized by poor aqueous solubility.[1][2] Its solubility is expected to be moderate to low in water and alcohols like ethanol (B145695) and methanol, while showing good solubility in aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] The presence of the chloro group can decrease aqueous solubility compared to its unmodified counterparts.[3]
Q2: Which solvents are commonly used to dissolve this compound for in vitro vs. in vivo studies?
For in vitro studies, DMSO is a common choice due to its ability to dissolve a wide range of organic molecules, including nucleoside analogs.[3] However, for in vivo studies, the use of 100% DMSO is often limited by its potential toxicity. Therefore, a common strategy is to prepare a high-concentration stock solution in DMSO and then dilute it into a more biocompatible vehicle for administration.
Q3: What are the primary strategies to improve the solubility of poorly soluble drugs like this compound for in vivo administration?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[1][7]
-
Chemical Modifications: Approaches such as salt formation or creating a prodrug can fundamentally alter the molecule's physicochemical properties to increase solubility.[5][8]
-
Formulation Approaches: This is the most common strategy and includes:
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol).[9]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility in an aqueous medium.[9]
-
Inclusion Complexes: Cyclodextrins are often used to form complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[4][9]
-
Lipid-Based Formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[4][6]
-
Troubleshooting Guide
Issue: My this compound is precipitating out of solution upon dilution for in vivo administration.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Solvent Capacity Exceeded | The aqueous-based diluent may not have sufficient solubilizing capacity for the concentration of this compound. Solution: Decrease the final concentration of the drug. If the dose is too low, consider alternative formulation strategies. |
| pH Shift | The pH of the diluent may be causing the drug to be less soluble. Solution: Investigate the pH-solubility profile of this compound. Adjust the pH of the vehicle if the compound is ionizable.[9] |
| Incompatible Vehicle | The chosen vehicle may not be appropriate for this compound. Solution: Experiment with different biocompatible co-solvents, surfactants, or cyclodextrins to find a more suitable formulation. |
| Temperature Effects | A decrease in temperature upon mixing or during storage can reduce solubility. Solution: Prepare the formulation at a controlled room temperature and check for precipitation at the intended storage and administration temperature. Gentle warming may temporarily increase solubility, but ensure the compound's stability at higher temperatures. |
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound (Shake-Flask Method)
This protocol provides a general method to determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Saline, Ethanol, Propylene Glycol, DMSO, Polyethylene Glycol 400)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase or solvent for analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation: Solubility of this compound
Researchers can use the following table to log their experimental findings for comparison.
| Solvent/Vehicle System | Temperature (°C) | Measured Solubility (mg/mL) | Observations |
| Water | 25 | ||
| 0.9% Saline | 25 | ||
| 10% DMSO in Saline | 25 | ||
| 10% Ethanol in Water | 25 | ||
| 40% PEG 400 in Water | 25 | ||
| Add other tested vehicles |
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Proposed mechanism of action of this compound.[10][11]
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 8-Chloro-arabinoadenosine Resistance in Leukemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to 8-Chloro-arabinoadenosine (8-Cl-Ado) in leukemia cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (8-Cl-Ado) in leukemia cells?
This compound is a novel, RNA-directed nucleoside analog.[1][2] Unlike other nucleoside analogs that primarily affect DNA synthesis, 8-Cl-Ado is incorporated into newly transcribed RNA, causing the termination of RNA chain elongation.[2][3] Its cytotoxic metabolite, 8-Cl-Ado triphosphate (8-Cl-ATP), also leads to the depletion of cellular ATP levels.[1][4][5] This dual action effectively induces apoptosis in leukemia cells, including leukemic stem cells (LSCs).[2][6] Studies have shown it to be particularly effective in acute myeloid leukemia (AML) cells harboring the FLT3-ITD mutation.[2][3][7]
Q2: My leukemia cells are developing resistance to 8-Cl-Ado. What are the potential underlying mechanisms?
While specific resistance mechanisms to 8-Cl-Ado are still under investigation, resistance to nucleoside analogs and other chemotherapeutics in leukemia generally involves several key pathways:
-
Defective Apoptotic Machinery: This is a common mechanism of drug resistance.[8][9] Leukemia cells may upregulate anti-apoptotic proteins, such as Bcl-2 and Mcl-1, which prevent the induction of cell death that 8-Cl-Ado would normally trigger.[10][11][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8][13]
-
Altered Drug Metabolism: Changes in the activity of enzymes responsible for converting 8-Cl-Ado into its active triphosphate form (8-Cl-ATP) could lead to reduced drug efficacy.
-
Activation of Survival Signaling Pathways: Constitutive activation of pro-survival pathways, such as PI3K/AKT/mTOR or MAPK, can counteract the cytotoxic effects of the drug and promote cell survival.[14][15]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A multi-step approach is recommended to elucidate the resistance mechanism. This typically involves comparing the resistant cell line to the parental, sensitive cell line.
-
Quantify the Level of Resistance: Determine the half-maximal inhibitory concentration (IC50) for both sensitive and resistant cell lines using a cell viability assay (e.g., MTT). A significant increase in the IC50 value confirms resistance.
-
Assess Apoptosis Evasion: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to measure the rate of apoptosis in both cell lines after treatment with 8-Cl-Ado. A lower percentage of apoptotic cells in the resistant line suggests an apoptosis-evasion mechanism.
-
Analyze Protein Expression: Use Western blotting to check for differential expression of key proteins. Focus on anti-apoptotic proteins (Bcl-2, Mcl-1), drug efflux pumps (P-gp), and key nodes of survival signaling pathways (p-AKT, p-ERK).[16]
-
Perform Functional Assays for Drug Efflux: Use a dye-efflux assay (e.g., with Rhodamine 123) to functionally assess the activity of P-gp. Resistant cells overexpressing P-gp will retain less dye. This effect can be reversed by known P-gp inhibitors.[16]
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in assays like MTT or CCK-8 can stem from several factors. Here are common issues and their solutions:
| Potential Issue | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. Use a calibrated multichannel pipette.[17] |
| "Edge Effect" | Evaporation from the outermost wells of a 96-well plate can concentrate media components and affect cell growth.[18] Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[17][18] |
| Reagent/Compound Issues | Ensure the 8-Cl-Ado stock solution is properly stored and that dilutions are made freshly for each experiment. Verify the quality and expiration date of assay reagents (e.g., MTT, DMSO). |
| Contamination | Microbial contamination can alter metabolic activity and skew results. Regularly check cell cultures for contamination and practice sterile techniques.[18] |
| Inconsistent Incubation Times | Standardize all incubation times for cell seeding, drug treatment, and reagent addition across all experiments.[18] |
Quantitative Data Summary
The following tables present example data that could be generated when characterizing a newly developed 8-Cl-Ado-resistant leukemia cell line.
Table 1: Example IC50 Values for 8-Cl-Ado in Sensitive and Resistant Leukemia Cells
| Cell Line | Description | 8-Cl-Ado IC50 (µM) after 72h | Fold Resistance |
| MOLM-14 | Parental, Sensitive | 0.8[5][19] | 1.0 |
| MOLM-14-R | 8-Cl-Ado Resistant | 12.5 | ~15.6 |
| MV4-11 | Parental, Sensitive | 0.5[5][19] | 1.0 |
| MV4-11-R | 8-Cl-Ado Resistant | 9.8 | ~19.6 |
| Note: Data for resistant lines are hypothetical and for illustrative purposes. |
Table 2: Example Protein Expression Changes in Resistant vs. Sensitive Cells
| Protein | Function | Fold Change in Resistant Cells (Resistant/Sensitive Ratio) | Method of Detection |
| Mcl-1 | Anti-apoptotic protein | 5.2-fold increase | Western Blot |
| Bcl-2 | Anti-apoptotic protein | 3.8-fold increase | Western Blot |
| P-glycoprotein (P-gp) | Drug efflux pump | 8.1-fold increase | Western Blot / Flow Cytometry |
| Phospho-AKT (Ser473) | Pro-survival signaling | 4.5-fold increase | Western Blot |
| Note: Data are hypothetical and for illustrative purposes. |
Visualizations: Workflows and Pathways
Caption: Workflow for investigating and overcoming 8-Cl-Ado resistance.
Caption: Apoptosis evasion as a resistance mechanism to 8-Cl-Ado.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells, which is essential for determining the IC50 value.
Materials:
-
Leukemia cell lines (sensitive and resistant)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (8-Cl-Ado)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Harvest leukemia cells in the logarithmic growth phase. Perform a cell count and assess viability using Trypan blue. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL of complete culture medium.[16]
-
Drug Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Add 100 µL of the diluted compound to the appropriate wells (creating a final volume of 200 µL). Include untreated cells (vehicle control) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully centrifuge the plate (if cells are in suspension) and aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Leukemia cells (sensitive and resistant)
-
6-well plates
-
8-Cl-Ado
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells per well in 6-well plates and treat with the desired concentrations of 8-Cl-Ado (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest all cells, including any floating cells in the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Washing: Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blotting for Resistance-Associated Proteins
This protocol allows for the semi-quantitative analysis of protein expression levels.
Materials:
-
Leukemia cells (sensitive and resistant)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-P-gp, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: Treat cells as required, then harvest and wash with cold PBS. Lyse the cell pellet with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Detection approaches for multidrug resistance genes of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deregulation of apoptosis in acute myeloid leukemia | Haematologica [haematologica.org]
- 10. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 11. Targeting Apoptosis in AML: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting 8-Chloro-arabinoadenosine Experiments
This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with 8-Chloro-arabinoadenosine (8-Cl-Ado). By understanding the compound's mechanism of action and key metabolic pathways, users can better diagnose and resolve experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-Cl-Ado?
A1: 8-Cl-Ado is a prodrug that, upon entering a cell, is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] The cytotoxic effects of 8-Cl-Ado are primarily attributed to two mechanisms:
-
Inhibition of Nucleic Acid Synthesis: As an ATP analog, 8-Cl-ATP competes with endogenous ATP, leading to the inhibition of RNA synthesis.[1][2] In some cancer types, it also inhibits DNA synthesis by depleting intracellular dATP pools.[1]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular energy, leading to a significant reduction in the intracellular ATP pool.[1][3] This energy depletion can activate AMP-activated protein kinase (AMPK) and induce non-apoptotic cell death pathways like autophagy.[3]
Figure 1: 8-Cl-Ado activation and primary mechanisms of action.
Q2: Why am I observing significant variability in cytotoxicity between different cell lines?
A2: The cytotoxic response to 8-Cl-Ado is highly cell-type dependent. Studies on mantle cell lymphoma (MCL) showed that while 10 μM 8-Cl-Ado inhibited growth in all four tested cell lines, it only promoted significant apoptosis in three of them.[1] This variability can be attributed to differences in:
-
Metabolic Rate: The rate of conversion of 8-Cl-Ado to the active 8-Cl-ATP can differ. Higher accumulation of 8-Cl-ATP is strongly associated with greater cell death.[1]
-
Cellular Dependence: The reliance of a cell line on pathways targeted by 8-Cl-Ado (e.g., RNA synthesis, ATP levels) influences its sensitivity.
-
Adenosine (B11128) Deaminase (ADA) Activity: See Q5 for details on this critical enzyme.
Q3: My results suggest transcription inhibition isn't the only cause of cell death. Is this expected?
A3: Yes, this is an expected finding in some cell types. For example, in MCL cell lines, the level of transcription inhibition by 8-Cl-Ado only accounted for about 30-40% of the observed cell death when compared to equivalent inhibition with actinomycin (B1170597) D.[1] In these cells, reduction in ATP and dATP pools were found to be major contributors to the cytotoxic and cytostatic effects, respectively.[1] This highlights that 8-Cl-Ado has a multi-faceted mechanism, and the dominant effect can vary.
Q4: Could off-target effects be influencing my results?
A4: Yes. While potent, 8-Cl-Ado is known to have effects beyond general transcription and ATP depletion. Its incorporation into nascent RNA can destabilize RNA duplexes.[4] Additionally, it has been shown to alter the expression of antioxidant and DNA damage repair genes in macrophages.[5] Researchers should be aware that the observed phenotype may be a composite of multiple molecular events.
Q5: What is the role of adenosine deaminase (ADA) in 8-Cl-Ado activity?
A5: Adenosine deaminase (ADA) is a critical enzyme that metabolizes 8-Cl-Ado into its inactive form, 8-chloroinosine (B1140448) (8-Cl-Ino), through deamination.[6] This represents a major detoxification pathway. High intracellular ADA activity can significantly reduce the amount of 8-Cl-Ado available for phosphorylation to the active 8-Cl-ATP, leading to reduced efficacy and inconsistent results.[6] Therefore, the ADA expression level in your experimental cell line is a crucial variable.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Chloroadenosine Alters the Metabolic Profile and Downregulates Antioxidant and DNA Damage Repair Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability of 8-Chloro-arabinoadenosine in different cell culture media
Welcome to the technical support center for 8-Chloro-arabinoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic adenosine (B11128) analogue that acts as a pro-drug with potential antitumor activities. Its primary mechanisms of action include the inhibition of DNA and RNA synthesis and the reduction of intracellular ATP levels, leading to cell growth inhibition and apoptosis.[1] In some cancer cell lines, it has also been shown to downregulate the RNA-editing enzyme ADAR1, which in turn activates the p53/p21 signaling pathway, contributing to cell cycle arrest and apoptosis.[2]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
It is recommended to prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For experiments, this stock solution can then be diluted to the desired final concentration in the cell culture medium.
Q3: In which cell culture media has this compound been used?
This compound has been used in various cell culture media, including Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640, typically supplemented with fetal bovine serum (FBS) and antibiotics.
Stability of this compound in Cell Culture Media
To ensure the compound's activity throughout an experiment, it is recommended to freshly prepare the working solutions of this compound in cell culture media before each use. For long-term experiments, the medium should be replaced with freshly prepared medium containing the compound at regular intervals.
Data Summary: Factors Influencing Stability of Related Nucleoside Analogues
| Parameter | Condition | Effect on Stability | Citation |
| pH | Acidic (pH 1-2) | Markedly increased decomposition | [3] |
| Neutral to Basic | Stable | [3] | |
| Temperature | 37°C - 80°C (at neutral/basic pH) | Stable | [3] |
| 100°C | Short half-life for natural nucleobases | [4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol outlines a method to determine the stability of this compound in cell culture media such as DMEM and RPMI-1640.
Materials:
-
This compound
-
DMEM and RPMI-1640 cell culture media
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Ortho-phosphoric acid
-
0.22 µm syringe filters
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of standard solutions in the chosen cell culture medium (DMEM or RPMI-1640) at known concentrations.
-
Sample Preparation:
-
Prepare solutions of this compound in DMEM and RPMI-1640 at the desired experimental concentration.
-
Dispense aliquots of these solutions into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
At each designated time point, remove one tube for each medium.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples by HPLC. A reverse-phase C18 column can be used with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 253 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound remaining in the cell culture media samples at each time point by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The half-life (t½) of the compound in each medium can be calculated from the degradation kinetics.
-
Experimental Workflow for Stability Assessment
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected cell viability results | 1. Compound Instability: this compound may be degrading over the course of the experiment. 2. Assay Interference: The compound may interfere with the viability assay itself (e.g., direct reduction of MTT reagent).[5][6] 3. Inconsistent Cell Seeding: Uneven cell density across plates. | 1. Prepare fresh working solutions of the compound for each experiment and consider media changes for long-term assays. 2. Run a "compound only" control (without cells) to check for direct effects on the assay reagents. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels, DNA content). 3. Ensure the cell suspension is homogenous before and during plating. |
| Precipitation of the compound in cell culture medium | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Interaction with Media Components: The compound may interact with salts or proteins in the medium, causing it to precipitate.[7][8] 3. Temperature Shift: Moving the prepared medium from a different temperature to the incubator.[7] | 1. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Prepare the working solution by adding the stock solution to the pre-warmed medium while vortexing. 2. Visually inspect the medium after adding the compound. If precipitation occurs, try preparing a more diluted stock solution or using a different solvent if compatible with the cells. 3. Pre-warm the cell culture medium to 37°C before adding the compound. |
| High variability between replicate wells | 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes. 2. Edge Effects: Evaporation from wells on the outer edges of the plate.[4] 3. Cell Clumping: Cells not being in a single-cell suspension before plating. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator. 3. Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. |
Signaling Pathways
This compound has been shown to affect multiple signaling pathways, primarily leading to the inhibition of cell proliferation and induction of apoptosis. Two key pathways are the activation of AMP-activated protein kinase (AMPK) and the modulation of the ADAR1/p53/p21 axis.
AMPK Activation Pathway
This compound leads to a reduction in intracellular ATP levels. The resulting increase in the AMP:ATP ratio activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates downstream targets to inhibit anabolic processes and activate catabolic pathways to restore energy balance.
ADAR1/p53/p21 Signaling Pathway
In certain cancer cells, this compound has been found to decrease the expression of the RNA-editing enzyme ADAR1. The downregulation of ADAR1 leads to the upregulation of the tumor suppressor p53 and its downstream target p21, which in turn induces cell cycle arrest and apoptosis.[2]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
How to minimize off-target effects of 8-Chloro-arabinoadenosine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 8-Chloro-arabinoadenosine (8-Cl-Ado). It provides troubleshooting advice and frequently asked questions to help minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a ribonucleoside analog that exerts its effects after being metabolized within the cell.[1] Upon cellular uptake, it is phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][3] The primary mechanisms of action of 8-Cl-ATP are:
-
Inhibition of RNA Synthesis: As an ATP analog, 8-Cl-ATP competes with natural ATP during transcription, leading to a global inhibition of RNA synthesis.[1][3]
-
Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP is associated with a significant reduction in intracellular ATP pools, which can disrupt cellular energy-dependent processes and contribute to cell death.[1][2]
Q2: What are the principal off-target effects and toxicities associated with 8-Cl-Ado?
A2: While potent, 8-Cl-Ado is not perfectly selective and can induce several off-target effects. These are primarily extensions of its mechanism of action in non-target cells or consequences of its broader biochemical interactions. Key toxicities include:
-
Inhibition of DNA Synthesis: 8-Cl-Ado can indirectly inhibit DNA synthesis by causing a significant depletion of intracellular deoxyadenosine (B7792050) triphosphate (dATP) pools.[1] It may also interfere with the function of Type II topoisomerases, enzymes crucial for DNA metabolism.[4]
-
Cardiac Toxicity: In a phase I clinical trial for acute myeloid leukemia (AML), the predominant non-hematologic toxicity was cardiac in nature, with grade 3 or higher events reported.[5] Patients required monitoring for arrhythmias and QT interval prolongation during infusion.[5] The proposed mechanisms include interference with adenosine (B11128) receptors on cardiomyocytes or ATP depletion in the cardiac muscle.[2]
-
Hematologic Toxicity: As a nucleoside analog designed to inhibit cellular replication, 8-Cl-Ado can affect rapidly dividing hematopoietic progenitor cells.[2][6] Observed toxicities include thrombocytopenia, anemia, and neutropenia.[2]
-
Incorporation into Nucleic Acids: The analog can be incorporated into newly synthesized RNA and DNA, which may disturb nucleic acid stability and function, contributing to cytotoxicity.[7][8] The presence of 8-Cl-Ado in an RNA duplex has been shown to be destabilizing.[9]
Q3: Is this compound a selective inhibitor of the RNA editing enzyme ADAR?
A3: No. While it was previously investigated for this purpose, recent studies have demonstrated that 8-Cl-Ado is not a selective inhibitor of ADAR.[7][10] Its cytotoxic effects are observed in cells regardless of their ADAR expression levels, and it does not affect A-to-I editing of ADAR substrates.[10] Therefore, it should not be used in preclinical studies as a specific ADAR inhibitor.[10]
Q4: My cell viability is lower than expected. How can I differentiate between on-target and off-target cytotoxicity?
A4: This is a critical experimental question. A systematic approach is recommended to determine if the observed cell death is due to the intended mechanism or unintended off-target effects. Please refer to the troubleshooting workflow below, which outlines steps to measure key biomarkers of 8-Cl-Ado's activity. Key steps include quantifying ATP depletion and measuring the inhibition of RNA synthesis. If these on-target effects are not proportional to the level of cell death, off-target mechanisms are likely contributing significantly.
Q5: What is the role of adenosine deaminase (ADA) in the activity of 8-Cl-Ado?
A5: Adenosine deaminase (ADA) plays a crucial role in the detoxification of 8-Cl-Ado. ADA metabolizes 8-Cl-Ado to 8-chloroinosine, a significantly less active metabolite.[2] This conversion prevents the growth-inhibitory effects of the parent compound.[2][8] Therefore, the intrinsic ADA activity of your experimental cell line can significantly influence its sensitivity to 8-Cl-Ado. Cell lines with high ADA expression may be more resistant to the drug.
Q6: How can I minimize off-target effects in my cell culture experiments?
A6: Minimizing off-target effects involves careful experimental design:
-
Dose-Response and Time-Course Studies: Perform thorough dose-response and time-course experiments to identify the minimal concentration and exposure duration required to achieve the desired on-target effect (e.g., inhibition of RNA synthesis) with the least amount of general cytotoxicity.
-
Cell Line Characterization: Be aware of the metabolic characteristics of your cell line, particularly the expression level of adenosine deaminase (ADA), which can inactivate 8-Cl-Ado.[2][8]
-
Use Appropriate Controls: When studying transcription inhibition, compare the effects of 8-Cl-Ado with other inhibitors like Actinomycin D. At concentrations that inhibit RNA synthesis equally, 8-Cl-Ado may promote more cell death, suggesting that mechanisms beyond transcription inhibition are at play.[1]
-
Monitor On-Target Markers: Concurrently measure on-target effects (e.g., 8-Cl-ATP accumulation, ATP depletion) and off-target markers (e.g., dATP levels, mitochondrial membrane potential) to understand the full spectrum of the drug's activity at a given concentration.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe higher-than-expected cell death or inconsistent results, this workflow can help diagnose the issue by systematically evaluating on-target and off-target pathway engagement.
Caption: Troubleshooting workflow for unexpected 8-Cl-Ado cytotoxicity.
Data Summary Tables
Table 1: Effects of 10 µM 8-Cl-Ado on Nucleotide Pools in Mantle Cell Lymphoma (MCL) Lines after 24h
| Cell Line | ATP Reduction (%) | dATP Reduction (%) | Other dNTPs Affected |
| Granta 519 | ~30% | ~50% | Not specified |
| JeKo | ~60% | ~80% | dCTP levels dropped 80% |
| Mino | ~55% | ~60% | dGTP levels dropped ~50% |
| SP-53 | ~45% | ~55% | dGTP levels dropped ~30% |
Data summarized from Dennison et al., British Journal of Haematology, 2009.[1] This table highlights that in addition to ATP reduction, 8-Cl-Ado consistently and significantly depletes dATP pools, an important off-target effect that contributes to growth inhibition.[1]
Table 2: Summary of Potential Off-Target Toxicities
| Toxicity Type | Affected System | Observed Effects | Potential Mechanism |
| Cardiac | Cardiovascular | Arrhythmias, QT prolongation, heart failure | Interference with adenosine receptors; ATP depletion in cardiac muscle cells.[2][5] |
| Hematologic | Hematopoietic | Thrombocytopenia, anemia, neutropenia | Incorporation into nucleic acids of progenitor cells, inhibiting proliferation.[2] |
| Metabolic | Cellular Energy | Depletion of dATP pools | Inhibition of ribonucleotide reductase or DNA polymerase.[1] |
| Genetic | DNA Integrity | DNA double-stranded breaks, increased γ-H2AX foci formation | Inhibition of Topoisomerase II by 8-Cl-ATP.[4] |
Key Experimental Protocols
Protocol 1: Quantification of Intracellular Nucleotide Pools
This protocol is for measuring the on-target accumulation of 8-Cl-ATP and the depletion of endogenous ATP and dNTPs.
-
Cell Treatment: Culture cells to exponential growth phase and treat with 10 µM 8-Cl-Ado or vehicle control for the desired time (e.g., 24 hours).
-
Metabolite Extraction:
-
Harvest and count the cells.
-
Pellet the cells by centrifugation.
-
Extract the acid-soluble metabolites by adding 1 mL of ice-cold 60% methanol (B129727).[1]
-
Vortex and incubate on ice for at least 30 minutes.
-
Clarify the extract by centrifugation at high speed.
-
-
Quantification (ATP/8-Cl-ATP):
-
Analyze the supernatant using a validated anion-exchange high-performance liquid chromatography (HPLC) method.
-
Monitor the eluate with a UV detector.
-
Quantify peak areas by comparing them to known standards for ATP and 8-Cl-ATP.
-
-
Quantification (dNTPs):
-
Quantify dNTP concentrations from the methanol extract using a DNA polymerase-based enzymatic assay.[1] This assay typically involves using the extract as a source of dNTPs for a DNA polymerase reaction with a specific template-primer, and the amount of product is proportional to the dNTP concentration.
-
Protocol 2: Assessment of DNA and RNA Synthesis Inhibition
This protocol measures the rate of new nucleic acid synthesis.
-
Cell Treatment: Treat exponentially growing cells with various concentrations of 8-Cl-Ado for a short period (e.g., 4-6 hours).
-
Radiolabel Incorporation:
-
For DNA synthesis , add [³H]thymidine to the culture medium and incubate for 1-2 hours.
-
For RNA synthesis , add [³H]uridine to the culture medium and incubate for 1-2 hours.
-
-
Harvesting:
-
Wash the cells to remove unincorporated radiolabel.
-
Precipitate the macromolecules (including DNA and RNA) using trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity incorporated into the precipitate using a scintillation counter.
-
Express the results as a percentage of the incorporation in vehicle-treated control cells.
-
Signaling and Metabolic Pathway Visualization
The diagram below illustrates the central metabolic conversions and molecular interactions of 8-Cl-Ado, providing a visual summary of its on-target and key off-target pathways.
Caption: Metabolic and signaling pathways of this compound.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Microenvironments for 8-Chloro-arabinoadenosine (8-Cl-Ado) Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with 8-Chloro-arabinoadenosine (8-Cl-Ado).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (8-Cl-Ado)?
A1: 8-Cl-Ado is a ribonucleoside analog that acts as a pro-drug.[1] It is taken up by cells and phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] 8-Cl-ATP exerts its cytotoxic effects through several mechanisms:
-
Inhibition of RNA Synthesis: 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA, leading to premature chain termination and a global inhibition of RNA synthesis.[1][2]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[1]
-
Induction of Apoptosis: 8-Cl-Ado has been shown to induce apoptosis through various pathways, including the activation of the unfolded protein response and sensitization to TRAIL-induced apoptosis.
Q2: How should 8-Cl-Ado be stored?
Q3: In which solvent should I dissolve 8-Cl-Ado?
A3: A common solvent for preparing stock solutions of 8-Cl-Ado is Dimethyl sulfoxide (B87167) (DMSO).[1]
Troubleshooting Guide
Issue 1: Lower than expected cytotoxicity or high IC50 values.
| Possible Cause | Suggested Solution |
| Suboptimal Cell Seeding Density | The optimal cell seeding density is crucial for reproducible cytotoxicity assays. A density that is too low may not provide a sufficient signal, while a density that is too high can lead to nutrient depletion and contact inhibition, masking the drug's effect. It is recommended to perform a cell titration experiment to determine the optimal seeding density for each cell line and assay duration.[4] |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to 8-Cl-Ado. Some cell lines may have intrinsic resistance mechanisms. Consider screening a panel of cell lines to find a sensitive model for your studies.[5][6] |
| Drug Inactivation by Serum | The activity of 8-Cl-cAMP, a related compound, was found to be significantly higher in the presence of fresh serum compared to heat-inactivated serum, suggesting that serum enzymes may metabolize the compound to its active form, 8-Cl-adenosine.[5] Conversely, some components in serum could potentially inactivate the drug. If you suspect serum interference, consider using a reduced-serum or serum-free medium, if appropriate for your cell line. |
| Incorrect Assay Duration | The cytotoxic effects of 8-Cl-Ado are time-dependent. Shorter incubation times may not be sufficient to observe significant cell death. Consider extending the treatment duration (e.g., 48 to 72 hours).[7][8] |
Issue 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting to prevent settling.[4] |
| Edge Effects | The outermost wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[4] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, avoid touching the sides of the wells. |
Issue 3: Unexpected morphological changes in cells.
| Possible Cause | Suggested Solution |
| Induction of Apoptosis or Autophagy | 8-Cl-Ado is known to induce both apoptosis and autophagy.[1][8] Morphological changes such as cell shrinkage, membrane blebbing, or the appearance of vacuoles are consistent with these processes. Confirm the induction of apoptosis or autophagy using specific assays. |
| Cell Cycle Arrest | 8-Cl-Ado can cause cell cycle arrest, which may lead to changes in cell size and shape.[2] Analyze the cell cycle distribution by flow cytometry to investigate this possibility. |
| Contamination | Rule out microbial contamination (e.g., bacteria, yeast, mycoplasma) as a cause for altered cell morphology and growth.[9] |
Quantitative Data
Table 1: Reported IC50 Values of 8-Cl-Ado in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| MOLM-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| KG-1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| MV4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| B16 | Melanoma | ~4.7 (in fresh serum) | Not Specified |
| FLC | Friend Leukemia | ~12 (in fresh serum) | Not Specified |
Data synthesized from multiple sources.[5][7]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of 8-Cl-Ado. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of 8-Cl-Ado for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with 8-Cl-Ado, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved PARP, caspases, or proteins involved in the unfolded protein response) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified signaling pathway of 8-Cl-Ado-induced apoptosis.
Caption: General experimental workflow for 8-Cl-Ado studies.
Caption: Troubleshooting logic for 8-Cl-Ado experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of 8-chloro-cyclic adenosine monophosphate on the growth and sensitivity to doxorubicin of multidrug-resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing 8-Chloro-arabinoadenosine degradation during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of 8-Chloro-arabinoadenosine during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic arabinonucleoside, an analog of adenosine (B11128).[1] It is investigated for its potential as an antineoplastic agent.[1] Its mechanism of action involves intracellular phosphorylation to 8-chloro-adenosine triphosphate (8-Cl-ATP), which acts as an antimetabolite, inhibiting RNA synthesis and cellular proliferation, ultimately inducing apoptosis in cancer cells.[1]
Q2: What are the primary pathways of degradation for this compound?
While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur through two primary mechanisms based on the chemistry of related nucleoside analogs:
-
Enzymatic Degradation: In biological systems, the primary route of metabolism for the related compound 8-chloroadenosine (B1666358) is deamination by adenosine deaminase to form the inactive metabolite 8-chloroinosine.[2] It is plausible that this compound could be similarly metabolized.
-
Chemical Degradation (Hydrolysis): Like many nucleosides, this compound can be susceptible to hydrolysis, particularly under acidic conditions. This can result in the cleavage of the N-glycosidic bond, yielding the free base 8-chloroadenine and the arabinose sugar moiety. Studies on the related compound 2-chloro-2'-deoxyadenosine have shown it to be stable at neutral and basic pH but to degrade rapidly under acidic conditions.
Q3: How should this compound be stored to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to store it as a dry solid at -20°C or below. For solutions, it is advisable to prepare stock solutions in a suitable anhydrous solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions should be freshly prepared before use.
Q4: What are the common degradation products of this compound that I should be aware of?
Based on the degradation pathways of similar compounds, the most likely degradation products are:
-
8-Chloroinosine-arabinoside: Formed via enzymatic deamination.
-
8-Chloroadenine: The purine (B94841) base resulting from the hydrolysis of the glycosidic bond.
-
Arabinose: The sugar moiety released upon hydrolysis.
-
Adenosine-arabinoside: If dehalogenation occurs.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in my experiment over time. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions of this compound for each experiment. 2. Assess the stability of the compound in your specific cell culture medium or buffer by performing a time-course experiment and analyzing the compound's integrity via HPLC. 3. Consider replenishing the compound in the medium for very long-term experiments. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Compare the retention times of the new peaks with those of potential degradation product standards (e.g., 8-chloroadenine), if available. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and use the resulting chromatograms to identify the unknown peaks. 3. Use HPLC-MS to identify the mass of the unknown peaks and deduce their structures. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound or its degradation products in the buffer. | 1. Ensure the final concentration of the compound is within its solubility limit in the chosen buffer. 2. If using a stock solution in DMSO, ensure the final percentage of DMSO in the aqueous buffer is low enough to not cause precipitation. 3. Adjust the pH of the buffer, as pH can affect the solubility of nucleoside analogs. |
Data Presentation
The following table summarizes the stability of a related compound, 2-chloro-2'-deoxyadenosine, under various pH and temperature conditions. This data is provided as an illustrative example, and it is highly recommended to perform specific stability studies for this compound.
Table 1: Stability of 2-chloro-2'-deoxyadenosine in Solution
| pH | Temperature (°C) | Time (hours) | Remaining 2-chloro-2'-deoxyadenosine (%) |
| 1 | 37 | 2 | 2 |
| 2 | 37 | 6 | 13 |
| Neutral | 37 - 80 | Not specified | Stable |
| Basic | 37 - 80 | Not specified | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
3% Hydrogen Peroxide (oxidative condition)
-
Deionized water (hydrolytic condition)
-
HPLC system with UV detector
-
pH meter
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and deionized water. Prepare a control solution in the HPLC mobile phase.
-
Stress Conditions:
-
Acidic/Basic/Hydrolytic: Incubate the respective solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidative: Store the hydrogen peroxide solution at room temperature for a defined period.
-
Photolytic: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.
-
Thermal: Heat a solid sample of the compound at a high temperature (e.g., 100°C) for a defined period, then dissolve it for analysis.
-
-
Sample Analysis: At each time point, withdraw an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify the parent peak and any new peaks that represent degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general reverse-phase HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm.
-
Injection Volume: 10-20 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The percentage of degradation can be calculated by comparing the concentration at different time points to the initial concentration.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for common experimental issues.
References
Best practices for storing and handling 8-Chloro-arabinoadenosine
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 8-Chloro-arabinoadenosine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on data for similar chlorinated adenosine (B11128) analogs, the following storage conditions are recommended:
| Form | Storage Temperature | Expected Stability |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
Note: For long-term storage, it is always best to refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.
Q2: How should I reconstitute this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid powder in high-quality, anhydrous DMSO. It is common practice to prepare a high-concentration stock solution (e.g., 10 mM) which can then be further diluted in aqueous buffers or cell culture media for experiments. To ensure the final DMSO concentration in your experimental setup is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. Studies on similar compounds like 2-chloro-2'-deoxyadenosine have shown that they are stable at neutral and basic pH but are susceptible to hydrolysis under acidic conditions. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and avoid prolonged storage of aqueous solutions.
Troubleshooting Guides
Problem 1: this compound shows reduced or no activity in my cell-based assay.
| Possible Cause | Suggested Solution |
| Degradation by Adenosine Deaminase (ADA): | Many cell types express ADA, which can metabolize this compound to the less active metabolite, 8-chloroinosine. This is a known mechanism of inactivation.[1] |
| - Co-treat with an ADA inhibitor, such as deoxycoformycin (pentostatin), to prevent the degradation of this compound. | |
| - Use cell lines with low or deficient ADA expression. | |
| Improper Storage or Handling: | The compound may have degraded due to exposure to moisture, light, or improper temperatures. |
| - Ensure the compound has been stored as recommended (-20°C for solid, -80°C for DMSO stock). | |
| - Prepare fresh dilutions from a new aliquot of the stock solution. | |
| Precipitation of the Compound: | The compound may have precipitated out of the culture medium, especially at higher concentrations. |
| - Visually inspect the culture medium for any precipitate. | |
| - Consider preparing a fresh, lower concentration working solution. Ensure the final DMSO concentration is not causing solubility issues. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Health or Density: | Differences in cell confluence or passage number can affect their response to treatment. |
| - Standardize cell seeding density and use cells within a consistent passage number range for all experiments. | |
| Inaccurate Pipetting of Stock Solution: | Small volumes of high-concentration stock solutions can be difficult to pipette accurately. |
| - Prepare an intermediate dilution of the stock solution to allow for the pipetting of larger, more accurate volumes. | |
| Degradation of Aqueous Working Solutions: | Storing diluted aqueous solutions of the compound, even for a short period, can lead to degradation. |
| - Always prepare fresh working solutions from the DMSO stock immediately before use. |
Experimental Protocols
Cell Viability (MTT/MTS) Assay
This protocol outlines a general procedure to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of RNA Synthesis Assay
This protocol provides a method to measure the inhibition of RNA synthesis by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
24-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
[³H]-Uridine (radiolabeled RNA precursor)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with desired concentrations of this compound as described in the cell viability assay protocol.
-
Radiolabeling: One hour before the end of the treatment period, add [³H]-Uridine to each well at a final concentration of 1-2 µCi/mL.
-
Cell Lysis and Precipitation: At the end of the incubation, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells and precipitate the nucleic acids by adding ice-cold 10% TCA.
-
Washing: Wash the precipitate with 5% TCA to remove unincorporated [³H]-Uridine.
-
Solubilization and Counting: Solubilize the precipitate (e.g., in NaOH or SDS) and transfer to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in the vehicle-treated control cells.
Signaling Pathways and Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability.
References
Validation & Comparative
A Comparative Analysis of 8-Chloro-arabinoadenosine and Cladribine in the Treatment of Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two purine (B94841) nucleoside analogs, 8-Chloro-arabinoadenosine (8-Cl-Ado) and cladribine (B1669150), for the treatment of hematological malignancies. We will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental data supporting their use.
At a Glance: Key Differences
| Feature | This compound (8-Cl-Ado) | Cladribine |
| Primary Mechanism | RNA-directed: Inhibits RNA synthesis and reduces cellular ATP levels.[1][2][3] | DNA-directed: Inhibits DNA synthesis and repair.[4][5][6] |
| Clinical Development Stage | Early-phase clinical trials (Phase I/II for AML).[2][7] | Well-established, approved for Hairy Cell Leukemia and used in other hematological malignancies.[4][8][9] |
| Primary Malignancy Focus | Investigational in AML and other B-cell malignancies.[1][10][11] | Hairy Cell Leukemia, Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia.[12][13][14] |
| Key Toxicities | Cardiac toxicity observed in Phase I trials.[7][15] | Myelosuppression is the primary dose-limiting toxicity.[4] |
Mechanism of Action: A Tale of Two Nucleic Acids
Both 8-Cl-Ado and cladribine are purine analogs that exert their cytotoxic effects by interfering with nucleic acid metabolism. However, their primary targets differ significantly.
This compound (8-Cl-Ado): An RNA-Targeted Approach
8-Cl-Ado is a ribonucleoside analog.[1] Following uptake into the cell, it is phosphorylated to its active triphosphate form, 8-Cl-ATP.[1][11] This active metabolite has a dual mechanism of action:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly synthesized RNA, leading to premature chain termination and inhibition of transcription.[1][2][3]
-
Depletion of Cellular Energy: 8-Cl-ATP also leads to a reduction in intracellular ATP levels, depriving the cancer cells of the energy required for survival and proliferation.[1][10][11]
This RNA-directed mechanism makes 8-Cl-Ado potentially effective against both dividing and non-dividing cancer cells.
Cladribine: A DNA-Focused Assault
Cladribine (2-chloro-2'-deoxyadenosine) is a deoxyadenosine (B7792050) analog.[4] It is resistant to degradation by adenosine (B11128) deaminase, allowing it to accumulate within lymphocytes.[5] Inside the cell, it is converted to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). The primary mechanisms of action of cladribine are:
-
Inhibition of DNA Synthesis: Cd-ATP inhibits ribonucleotide reductase and DNA polymerase, crucial enzymes for DNA synthesis.[5][6]
-
Induction of DNA Strand Breaks: Incorporation of Cd-ATP into the DNA of cancer cells leads to DNA strand breaks and triggers apoptosis.
Cladribine's cytotoxic effects are most pronounced in lymphocytes due to their high deoxycytidine kinase to 5'-nucleotidase ratio, leading to the accumulation of the active metabolite.[16]
Visualizing the Pathways
To better understand the distinct mechanisms of these two drugs, the following diagrams illustrate their signaling pathways.
Clinical Performance: A Comparative Overview
The clinical data for 8-Cl-Ado is still emerging, whereas cladribine has a long track record in treating various hematological malignancies.
This compound: Promising Early-Phase Data
A Phase I/II clinical trial of 8-Cl-Ado in patients with relapsed or refractory Acute Myeloid Leukemia (AML) has provided initial insights into its safety and efficacy.[7]
Table 1: Phase I/II Trial Results of 8-Cl-Ado in Relapsed/Refractory AML
| Parameter | Result |
| Recommended Phase 2 Dose (RP2D) | 400 mg/m² daily for 5 days.[7] |
| Dose-Limiting Toxicity | Cardiac toxicity (Grade ≥3).[7][15] |
| Efficacy | Peripheral blood blast cytoreduction was observed, but responses were transient.[7] |
Source: A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics.[7]
Cladribine: An Established Therapeutic Agent
Cladribine has demonstrated significant efficacy in several hematological malignancies, most notably Hairy Cell Leukemia (HCL).
Table 2: Efficacy of Cladribine in Hairy Cell Leukemia (HCL)
| Study | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Hoffman et al. | 49 | 100% | 76% |
| Multicentric Italian Study | 513 | 91.8% | 65.3%[17] |
| Else et al. | 54 | - | 81%[12] |
Sources: Treatment of hairy-cell leukemia with cladribine: response, toxicity, and long-term follow-up; Long-term follow-up of cladribine treatment in hairy cell leukemia: 30-year experience in a multicentric Italian study; Long-term results for pentostatin (B1679546) and cladribine treatment of hairy cell leukemia.[12][17][18]
Table 3: Efficacy of Cladribine in Chronic Lymphocytic Leukemia (CLL)
| Study | Patient Population | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Juliusson et al. (Oral) | Untreated | 63 | 75% | 38%[19] |
| Lepretre et al. (vs. Fludarabine (B1672870), Chlorambucil) | Untreated | 223 (Cladribine arm) | 70% | 12%[13] |
| Juliusson et al. (Oral, 3-day schedule) | Untreated | 63 | 77% | 15%[20] |
| Sipe et al. | Relapsed/Refractory | 26 | 31% (Partial Response) | 0%[21] |
Sources: Oral cladribine as primary therapy for patients with B-cell chronic lymphocytic leukemia; Cladribine prolongs progression-free survival and time to second treatment compared to fludarabine and high-dose chlorambucil (B1668637) in chronic lymphocytic leukemia; Oral cladribine for B-cell chronic lymphocytic leukaemia: report of a phase II trial with a 3-d, 3-weekly schedule in untreated and pretreated patients, and a long-term follow-up of 126 previously untreated patients; Cladribine in the treatment of relapsed or refractory chronic lymphocytic leukemia.[13][19][20][21]
Table 4: Efficacy of Cladribine-Based Regimens in Acute Myeloid Leukemia (AML)
| Study | Patient Population | Regimen | Number of Patients | Complete Response (CR) Rate |
| Meta-analysis (Newly Diagnosed) | Newly Diagnosed | Cladribine-containing | 1058 | 64%[14] |
| Kadia et al. (Newly Diagnosed) | Newly Diagnosed | CLIA + Venetoclax (B612062) | - | 94%[22] |
| Retrospective Study (Relapsed/Refractory) | Relapsed/Refractory | CLAD + LDAC + Venetoclax | 29 | 44.8%[23] |
Sources: Efficacy and safety of cladribine addition to induction treatment of newly diagnosed acute myeloid leukemia: a systematic review and meta-analysis; CLIA (cladribine, idarubicin, and cytarabine) plus venetoclax in newly diagnosed AML; Efficacy and safety of cladribine, low-dose cytarabine (B982) and venetoclax in newly diagnosed and relapsed/refractory acute myeloid leukemia: results of a single center study.[14][22][23]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the mechanisms of 8-Cl-Ado and cladribine.
8-Cl-Ado: Assessing RNA Synthesis and ATP Depletion
Experimental Workflow for RNA Synthesis Inhibition and ATP Depletion Assays
Protocol for RNA Synthesis Inhibition ([³H]-uridine incorporation):
-
Cell Seeding: Seed hematological malignancy cells in a 96-well plate.
-
Drug Treatment: Treat cells with a range of 8-Cl-Ado concentrations for a predetermined time.
-
Radiolabeling: Add [³H]-uridine to each well and incubate to allow for incorporation into newly synthesized RNA.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [³H]-uridine using a scintillation counter.
-
Data Analysis: Calculate the percentage of RNA synthesis inhibition relative to untreated control cells.
Protocol for ATP Depletion Assay (Luciferase-based):
-
Cell Seeding and Treatment: Prepare and treat cells with 8-Cl-Ado as described above.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Quantify the ATP concentration based on a standard curve and express it as a percentage of the ATP level in untreated control cells.
Cladribine: Evaluating DNA Synthesis Inhibition
Protocol for DNA Synthesis Inhibition ([³H]-thymidine incorporation):
-
Cell Seeding: Seed hematological malignancy cells in a 96-well plate.
-
Drug Treatment: Treat cells with various concentrations of cladribine for a specified duration.
-
Radiolabeling: Add [³H]-thymidine to each well and incubate to allow for incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto a filter mat.
-
Scintillation Counting: Measure the radioactivity of the incorporated [³H]-thymidine using a scintillation counter.
-
Data Analysis: Determine the percentage of DNA synthesis inhibition compared to untreated control cells.
Conclusion
This compound and cladribine are both potent purine analogs with significant activity in hematological malignancies. Their distinct mechanisms of action, with 8-Cl-Ado targeting RNA synthesis and cellular energy and cladribine focusing on DNA synthesis, offer different therapeutic strategies. While cladribine is a well-established drug with proven efficacy, particularly in HCL, 8-Cl-Ado represents a promising novel agent with a unique mechanism that may overcome resistance to DNA-damaging agents. Further clinical investigation of 8-Cl-Ado, both as a single agent and in combination therapies, is warranted to fully define its role in the treatment of hematological malignancies. The cardiac toxicity observed with 8-Cl-Ado will require careful monitoring in future studies. This comparative guide provides a framework for researchers and clinicians to understand the key attributes of these two important therapeutic agents.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cladribine for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cladribine - LKT Labs [lktlabs.com]
- 7. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent clinical trials of cladribine in hematological malignancies and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Long-term results for pentostatin and cladribine treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cladribine prolongs progression-free survival and time to second treatment compared to fludarabine and high-dose chlorambucil in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Cladribine Tablets Mode of Action, Learning from the Pandemic: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term follow-up of cladribine treatment in hairy cell leukemia: 30-year experience in a multicentric Italian study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of hairy-cell leukemia with cladribine: response, toxicity, and long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral cladribine as primary therapy for patients with B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral cladribine for B-cell chronic lymphocytic leukaemia: report of a phase II trial with a 3-d, 3-weekly schedule in untreated and pretreated patients, and a long-term follow-up of 126 previously untreated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. CLIA (cladribine, idarubicin, and cytarabine) plus venetoclax in newly diagnosed AML | VJHemOnc [vjhemonc.com]
- 23. Efficacy and safety of cladribine, low-dose cytarabine and venetoclax in newly diagnosed and relapsed/refractory acute myeloid leukemia: results of a single center study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Chloro-arabinoadenosine and Fludarabine Efficacy in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Potent Nucleoside Analogs
In the landscape of therapeutic agents for hematological malignancies, nucleoside analogs remain a cornerstone of many treatment regimens. This guide provides a detailed comparative analysis of two such agents: 8-Chloro-arabinoadenosine (8-Cl-Ado) and Fludarabine (B1672870). While direct head-to-head preclinical studies are limited, this report synthesizes available data on their individual efficacy, mechanisms of action, and the experimental protocols used to evaluate them. To offer a closer comparative perspective, data from studies on clofarabine, a structurally and mechanistically similar compound to this compound, is included where direct comparisons with fludarabine are available.
At a Glance: Key Efficacy and Mechanistic Differences
| Feature | This compound (8-Cl-Ado) | Fludarabine |
| Primary Mechanism of Action | RNA-directed: Incorporation into RNA, inhibition of transcription, and ATP depletion.[1][2] | DNA-directed: Inhibition of DNA synthesis and repair enzymes.[3] |
| Active Metabolite | 8-Chloro-adenosine triphosphate (8-Cl-ATP)[1] | Fludarabine triphosphate (F-ara-ATP) |
| Primary Therapeutic Targets | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), Acute Myeloid Leukemia (AML).[1] | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), Non-Hodgkin's Lymphoma. |
| Reported In Vitro Efficacy (IC50) | 10 µM in MCL cell lines (Granta 519, JeKo, Mino, SP-53).[1][2] | Varies by cell line; often in the low micromolar range. |
Quantitative Analysis of In Vitro Cytotoxicity
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and Fludarabine in various hematological cancer cell lines. It is important to note that these values are derived from separate studies and direct comparisons should be made with caution.
| Cell Line | Cancer Type | This compound (IC50) | Fludarabine (IC50) | Reference |
| Granta 519 | Mantle Cell Lymphoma | ~10 µM | Not Reported | [1][2] |
| JeKo | Mantle Cell Lymphoma | ~10 µM | Not Reported | [1][2] |
| Mino | Mantle Cell Lymphoma | ~10 µM | Not Reported | [1][2] |
| SP-53 | Mantle Cell Lymphoma | ~10 µM | Not Reported | [1][2] |
| HG-3 | Chronic Lymphocytic Leukemia | Not Reported | ~5 µM | [3] |
| Oci-Ly1 | Diffuse Large B-cell Lymphoma | Not Reported | ~2.5 µM | [3] |
| DERL-2 | Hepatosplenic T-cell Lymphoma | Not Reported | ~1 µM | [3] |
| HH | Cutaneous T-cell Lymphoma | Not Reported | ~0.5 µM | [3] |
Mechanisms of Action and Signaling Pathways
This compound and Fludarabine induce apoptosis through distinct molecular pathways.
This compound: This RNA-directed nucleoside analog is converted intracellularly to its active triphosphate form, 8-Cl-ATP.[1] 8-Cl-ATP is then incorporated into newly synthesized RNA, leading to premature chain termination and a global inhibition of transcription.[1][2] This disruption of RNA synthesis, coupled with a significant reduction in intracellular ATP levels, triggers the apoptotic cascade.[1][2]
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: roles of energy depletion and inhibition of DNA and RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
8-Chloro-arabinoadenosine: A Selective ADAR Inhibitor? A Comparative Analysis
The adenosine (B11128) analogue 8-Chloro-arabinoadenosine (also known as 8-chloroadenosine) has been investigated for its potential to inhibit Adenosine Deaminases Acting on RNA (ADARs), a family of enzymes crucial for RNA editing. However, accumulating evidence strongly suggests that it is not a selective inhibitor of ADAR enzymes. This guide provides a comparative analysis of this compound against other known ADAR modulators, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its utility in targeting ADAR-mediated pathways.
Recent studies have demonstrated that this compound and the related compound 8-azaadenosine (B80672) exhibit broad cytotoxicity and are not suitable for therapies requiring selective ADAR inhibition.[1][2][3][4][5] These molecules show similar toxicity profiles in both ADAR-dependent and ADAR-independent cancer cell lines, indicating that their effects are not solely mediated through the inhibition of ADAR activity.[4][6] Furthermore, treatment with these compounds does not induce the activation of the double-stranded RNA sensor PKR, a hallmark of ADAR inhibition, nor does it affect the A-to-I editing of ADAR substrates.[4][6]
In contrast to the non-selective nature of this compound, other compounds have emerged as more specific inhibitors of ADARs. Notably, 8-azanebularine, when incorporated into a double-stranded RNA duplex, demonstrates potent and selective inhibition of ADAR1.[7][8][9] This approach leverages the enzyme's substrate recognition for targeted inhibition. Additionally, compounds like Rebecsinib have been identified as inhibitors of ADAR1 splicing, offering an alternative mechanism for modulating ADAR activity.[10][11][12][13][14] Fedratinib, primarily a JAK2 inhibitor, has also been noted to have off-target effects, though its direct and selective inhibition of ADAR is not its primary mechanism of action.[15][16][17][18]
This guide will delve into the quantitative data comparing these compounds, detail the experimental protocols used to assess their activity, and provide visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and other selected compounds against ADAR enzymes and other off-targets. It is important to note the distinction between IC50 values, which measure the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, and EC50 values, which represent the concentration required to elicit a half-maximal response in a cell-based assay.
| Compound | Target | IC50/EC50 | Assay Type | Reference |
| This compound | Growth inhibition in MDA-MB-231 cells | EC50: ~0.25 µM | Cell Viability | [6] |
| Growth inhibition in HCC1806 cells | EC50: ~0.50 µM | Cell Viability | [6] | |
| Growth inhibition in MCF-7 cells | EC50: ~0.25 µM | Cell Viability | [6] | |
| 8-azanebularine (free nucleoside) | ADAR2 | IC50: 15 mM | Enzymatic | [6] |
| 8-azanebularine-modified RNA duplex | ADAR1 p110 (on 5-HT2C substrate) | IC50: 13 ± 2 nM | Enzymatic | [8] |
| ADAR1 p110 (on NEIL1 substrate) | IC50: 8.9 ± 0.8 nM | Enzymatic | [8] | |
| ADAR1 p150 (on 5-HT2C substrate) | IC50: 28 ± 3 nM | Enzymatic | [8] | |
| Rebecsinib | ADAR1p150-mediated cell survival | IC50: ~0.1 µM | Cell-based reporter | [10][11] |
| Fedratinib | JAK2 | IC50: 3 nM | Kinase Assay | [15][16] |
| FLT3 | IC50: 15 nM | Kinase Assay | [15] | |
| RET | IC50: 48 nM | Kinase Assay | [15] | |
| BRD4 | IC50: 130-164 nM | Kinase Assay | [15] |
Key Experimental Protocols
To ensure a comprehensive understanding of the data presented, this section details the methodologies for key experiments used to evaluate ADAR inhibitor selectivity and efficacy.
In Vitro ADAR Deamination Assay
This assay directly measures the enzymatic activity of ADAR on a specific RNA substrate and is crucial for determining the IC50 of an inhibitor.
Materials:
-
Purified recombinant ADAR1 or ADAR2 enzyme
-
Double-stranded RNA (dsRNA) substrate with a known ADAR editing site (e.g., GluR-B R/G site)
-
Test inhibitor (e.g., 8-azanebularine-modified RNA duplex)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Nuclease-free water
-
RNA purification kit
-
Reverse transcriptase and PCR reagents
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Reaction Setup: In nuclease-free tubes on ice, prepare reaction mixtures containing the reaction buffer, dsRNA substrate (final concentration ~100 nM), and varying concentrations of the test inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified ADAR enzyme (final concentration ~50-200 nM).
-
Incubation: Incubate the reactions at 30°C for 1-4 hours.
-
RNA Purification: Stop the reaction and purify the RNA to remove the enzyme and buffer components.
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the purified RNA and amplify the region containing the editing site.
-
Quantification of Editing: Analyze the PCR products by Sanger sequencing or next-generation sequencing to determine the percentage of A-to-I editing (read as an A-to-G change).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[19]
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay assesses the overall cytotoxicity of a compound on cultured cells and is used to determine the EC50.
Materials:
-
ADAR-dependent and ADAR-independent cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (e.g., this compound)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the EC50 value.[20][21][22]
PKR Activation Assay (Western Blot)
This assay is used to determine if a compound induces the phosphorylation of PKR, a downstream marker of ADAR inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-PKR (e.g., Thr446) and anti-total PKR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated PKR to total PKR.[1][2][3][23][24]
Quantification of A-to-I Editing
This protocol is essential for directly measuring the effect of a compound on ADAR's enzymatic activity in a cellular context or in vitro.
Materials:
-
RNA isolated from cells or from an in vitro reaction
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers flanking the editing site of interest
-
DNA polymerase for PCR
-
Gel electrophoresis equipment
-
DNA sequencing service (Sanger or NGS)
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.
-
PCR Amplification: Amplify the cDNA region containing the editing site using specific primers.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing or prepare it for next-generation sequencing.
-
Data Analysis:
-
Sanger Sequencing: Analyze the chromatogram to determine the ratio of the 'G' peak height to the sum of the 'A' and 'G' peak heights at the editing site.
-
Next-Generation Sequencing: Align the sequencing reads to a reference genome and quantify the percentage of reads with a G at the editing site compared to the total number of reads covering that site.[25][26][27][28][29]
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ADAR signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Conclusion
The available scientific evidence does not support the classification of this compound as a selective inhibitor of ADAR. While it exhibits cellular effects that can lead to growth inhibition, these are likely due to broad cytotoxic mechanisms rather than specific targeting of ADAR's enzymatic activity. Researchers seeking to specifically modulate ADAR-mediated RNA editing should consider alternative strategies, such as the use of substrate-mimicking inhibitors like 8-azanebularine-modified RNA duplexes or compounds that target ADAR expression and splicing, such as Rebecsinib. A thorough evaluation using a combination of in vitro enzymatic assays and cell-based functional assays is crucial for determining the true selectivity and therapeutic potential of any putative ADAR inhibitor.
References
- 1. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOCHEMICAL ANALYSIS OF PKR ACTIVATION BY PACT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKR Antibody | Cell Signaling Technology [cellsignal.com]
- 4. 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Inhibition of ADAR1 using 8-Azanebularine-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rebecsinib (17S-FD-895) | ADAR1p150 antagonist | Probechem Biochemicals [probechem.com]
- 11. Reversal of Malignant ADAR1 Splice Isoform Switching with Rebecsinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Drug Reverses ADAR1-induced Cancer Stem Cell Cloning Capacity [today.ucsd.edu]
- 13. Cancer Stem Cell Interception with Rebecsinib: A First-in-Class ADAR1 Inhibitor – CIRM [cirm.ca.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. benchchem.com [benchchem.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 23. benchchem.com [benchchem.com]
- 24. PKR (N216) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genome wide quantification of A-to-I RNA editing activity [protocols.io]
- 27. youtube.com [youtube.com]
- 28. Quantitative Analysis of Adenosine-to-Inosine RNA Editing | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to 8-Chloro-arabinoadenosine's Efficacy in Targeting Leukemic Stem Cells
Introduction: The persistence of leukemic stem cells (LSCs) is a primary driver of relapse and treatment resistance in Acute Myeloid Leukemia (AML). Unlike the bulk of leukemic blasts, LSCs are often quiescent, rendering them insensitive to conventional chemotherapies that target rapidly dividing cells. 8-Chloro-arabinoadenosine (8-Cl-Ado) is a novel, RNA-directed nucleoside analog that has demonstrated significant anti-leukemic activity, particularly against these resilient LSC populations, offering a promising avenue for improving patient outcomes.[1][2][3] This guide provides a comparative analysis of 8-Cl-Ado's performance, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Mechanism of Action: An RNA-Directed Approach
Unlike traditional nucleoside analogs such as Cytarabine (Ara-C) that primarily incorporate into DNA, 8-Cl-Ado's mechanism is distinct.[4][5] Following cellular uptake, it is converted by adenosine (B11128) kinase into its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[6] This metabolite is then incorporated into newly synthesized RNA, leading to the inhibition of RNA transcription.[1][6] This disruption of RNA synthesis, independent of the cell cycle, allows 8-Cl-Ado to effectively target both quiescent LSCs and proliferating blasts.[1] Furthermore, the accumulation of 8-Cl-ATP is associated with a significant reduction in endogenous ATP levels, further contributing to cellular stress and apoptosis.[4][6]
Targeted Signaling Pathways in FLT3-ITD+ AML
8-Cl-Ado has shown particular efficacy in AML subtypes with poor prognoses, such as those harboring the FLT3-ITD mutation.[1][2] Its activity is mediated through specific signaling cascades crucial for LSC survival.
-
miR-155/Ebp1/p53 Axis: In FLT3-ITD+ AML, which is associated with high expression of the oncomiR miR-155, 8-Cl-Ado inhibits miR-155 levels. This leads to the activation of ErbB3 Binding Protein 1 (Ebp1), a tumor suppressor that subsequently induces p53-mediated apoptosis.[1][3]
-
rRNA Synthesis Inhibition: 8-Cl-Ado downregulates the transcription initiation factor TIF-IA, which is critical for ribosomal RNA (rRNA) synthesis. This inhibition also contributes to the upregulation of p53.[7][8]
-
Metabolic Interplay: A paradoxical effect of 8-Cl-Ado-induced p53 is the increase in fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS), which can be a self-limiting factor for the drug's efficacy.[7][8] This observation provides a strong rationale for combination therapies.
Comparative Performance Data
Quantitative data underscores the potent and selective activity of 8-Cl-Ado against leukemic cells, including the critical LSC-enriched populations.
Table 1: In Vitro Efficacy of 8-Cl-Ado in AML Cell Lines
| Cell Line | Genotype | IC50 (72h exposure) | Reference(s) |
| MOLM-13 | FLT3-ITD+ | 0.2 µM - 1.4 µM | [4][6] |
| MV4-11 | FLT3-ITD+ | 0.2 µM - 1.4 µM | [4][6] |
| KG-1a | p53 null | 0.2 µM - 1.4 µM | [4][6] |
| OCI-AML3 | DNMT3A mut | 0.2 µM - 1.4 µM | [4][6] |
| Primary Blasts | FLT3-ITD+ | ~800 nM | [4][6] |
Table 2: Selective Effect of 8-Cl-Ado on LSC-Enriched Populations
| Cell Population | Effect | Concentration / Time | Reference(s) |
| LSC-enriched (CD34+CD38-) | Significantly higher apoptosis induction compared to other populations. | 5 µM for 24h | [1] |
| LSC-enriched (CD34+CD38-) | >50% reduction in colony-forming ability. | 5 µM for 24h | [6] |
| Normal Hematopoietic Stem Cells | Negligible effects observed. | Not specified | [1][2] |
Table 3: Performance in Combination Therapies
| Combination Agent | Class | Rationale & Outcome | Reference(s) |
| Quizartinib (B1680412) (AC220) | FLT3 Inhibitor | Synergistically enhances survival in FLT3-ITD+ AML mouse models. The combination is more effective at inhibiting proliferation and inducing apoptosis than either drug alone. | [1][2][3] |
| Venetoclax (B612062) (VEN) | BCL-2 Inhibitor | Venetoclax counteracts the p53-induced increase in FAO/OXPHOS, overcoming a key resistance mechanism and synergistically inhibiting LSC survival. | [6][7][8] |
| Cytarabine (Ara-C) | Nucleoside Analog | 8-Cl-Ado targets quiescent LSCs via RNA-directed mechanisms, a population largely resistant to DNA-synthesis inhibitors like Ara-C. | [3][4][5] |
Experimental Protocols & Workflow
Reproducibility is key in scientific validation. Below are detailed methodologies for core experiments used to evaluate LSC-targeting agents.
Experimental Workflow Overview
Protocol 1: Isolation of LSC-Enriched (CD34+CD38-) Cells
-
Sample Processing: Isolate mononuclear cells (MNCs) from fresh patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.[9]
-
CD34+ Enrichment (MACS): Resuspend MNCs in MACS buffer. Add CD34 MicroBeads and incubate for 30 minutes at 4°C. Wash the cells and apply them to an LS Column in a MACS Separator. Elute the retained, magnetically labeled CD34+ cells.[9]
-
LSC Sorting (FACS): Stain the enriched CD34+ cells with fluorochrome-conjugated antibodies against CD34 and CD38.[10]
-
Sorting: Using a fluorescence-activated cell sorter, gate on the CD34-positive and CD38-negative (CD34+CD38-) population to isolate the LSC-enriched fraction.[9]
Protocol 2: In Vitro LSC Apoptosis Assay
-
Cell Culture: Seed the isolated LSCs at a density of 1 x 10⁴ to 5 x 10⁴ cells/mL in a suitable serum-free medium, such as StemSpan™ SFEM II, supplemented with cytokines.[11]
-
Drug Treatment: Add 8-Cl-Ado, comparative agents, or vehicle control at desired concentrations to the cell cultures in a 96-well plate. Incubate for 24-72 hours at 37°C and 5% CO2.[11]
-
Staining: Harvest the cells and wash with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) or a similar viability dye. Incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and viable (Annexin V-/PI-) populations.
Protocol 3: Colony-Forming Unit (CFU) Assay
-
Cell Preparation: Prepare a cell suspension of isolated LSCs that have been pre-treated with 8-Cl-Ado or vehicle control for 24 hours.
-
Plating: Resuspend the treated cells in a methylcellulose-based medium (e.g., MethoCult™ M3434) to a final plating concentration.[12]
-
Incubation: Dispense the cell suspension into 35 mm culture dishes. Incubate at 37°C, 5% CO2, in a humidified incubator for 14 days.[6]
-
Colony Counting: After 14 days, count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope. Calculate the percentage reduction in colony formation in drug-treated samples compared to the vehicle control.
Conclusion
This compound stands out as a potent agent against leukemic stem cells due to its unique RNA-directed mechanism of action, which is effective against both quiescent and proliferating cells.[1] Its marked efficacy in high-risk AML subtypes like FLT3-ITD+ and its ability to selectively induce apoptosis in the LSC-enriched CD34+CD38- population with minimal impact on normal stem cells highlight its therapeutic potential.[1][2] While single-agent activity has been observed, responses in clinical trials can be transient, strongly suggesting that the future of 8-Cl-Ado lies in rationally designed combination therapies.[13] Synergistic interactions with FLT3 inhibitors like quizartinib and BCL-2 inhibitors like venetoclax pave the way for novel treatment regimens capable of eradicating the LSC populations that drive AML relapse.[1][2][7][8]
References
- 1. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth factors influence the sensitivity of leukemic stem cells to cytosine arabinoside in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. "Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of " by Dinh Hoa Hoang, Corey Morales et al. [digitalcommons.library.tmc.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Iron Oxide Nanoparticles Combined with Cytosine Arabinoside Show Anti-Leukemia Stem Cell Effects on Acute Myeloid Leukemia by Regulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Protocol for isolation and analysis of the leukemia stem cells in BCR-ABL-driven chronic myelogenous leukemia mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: 8-Chloro-arabinoadenosine versus 8-Azaadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action of two adenosine (B11128) analogs, 8-Chloro-arabinoadenosine (8-Cl-Ado) and 8-azaadenosine (B80672). While both compounds have been investigated for their anticancer properties, their underlying molecular mechanisms exhibit distinct features. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols for the cited assays. A significant focus is placed on the evolving understanding of their roles as inhibitors of Adenosine Deaminase Acting on RNA (ADAR), a topic of recent scientific debate.
Overview of Mechanisms of Action
This compound (8-Cl-Ado)
This compound is an RNA-directed adenosine analog that exerts its cytotoxic effects through a multi-faceted approach.[1] Upon cellular uptake, it is phosphorylated to its active triphosphate form, 8-Cl-ATP. The primary proposed mechanisms of action for 8-Cl-Ado include:
-
Inhibition of RNA and DNA Synthesis: 8-Cl-Ado acts as a potent inhibitor of transcription.[1] Its incorporation into RNA can lead to the destabilization of RNA duplexes.[2] Furthermore, it has been shown to reduce the intracellular pools of deoxyadenosine (B7792050) triphosphate (dATP), thereby impeding DNA synthesis.[1]
-
Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP is associated with a significant reduction in intracellular ATP levels.[1] This energy depletion can trigger apoptosis and inhibit cell growth.[1]
-
Induction of Apoptosis: 8-Cl-Ado has been demonstrated to induce programmed cell death in various cancer cell lines.[1]
-
Metabolic and Stress Response Alterations: It can alter cellular metabolism and downregulate pathways involved in antioxidant defense and DNA damage repair.[3]
8-Azaadenosine
8-azaadenosine has primarily been characterized as an inhibitor of ADAR1, an enzyme responsible for the conversion of adenosine to inosine (B1671953) in double-stranded RNA (A-to-I editing).[4][5][6][7] The proposed mechanism centers on its ability to interfere with this RNA editing process, leading to:
-
Inhibition of A-to-I RNA Editing: By inhibiting ADAR1, 8-azaadenosine is thought to prevent the modification of specific RNA transcripts, which can have widespread effects on gene expression and cellular function.[4]
-
Antiproliferative and Anti-metastatic Effects: The disruption of RNA editing has been linked to the inhibition of cancer cell proliferation, invasion, and migration.[4]
-
Restoration of miRNA Biogenesis: 8-azaadenosine has been reported to restore the biogenesis of certain microRNAs, such as let-7, which can act as tumor suppressors.[4]
The ADAR Inhibition Controversy
It is crucial to note that recent studies have challenged the selectivity of both 8-Cl-Ado and 8-azaadenosine as ADAR inhibitors.[8][9][10][11][12] This research suggests that the cytotoxic effects of these compounds may be independent of their impact on ADAR activity. Evidence indicates that both molecules exhibit similar toxicity in cancer cell lines regardless of their dependency on ADAR for survival.[11][12][13][14] Furthermore, in some studies, treatment with these compounds did not consistently alter A-to-I editing levels.[11][12][13][14] This highlights the need for a nuanced understanding of their mechanisms of action, which are likely broader than initially thought.
Comparative Data
Cytotoxicity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and 8-azaadenosine in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 / EC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | This compound | 0.52 | [7] |
| SK-BR-3 | Breast Cancer | This compound | 1.4 | [7] |
| B16 | Melanoma | This compound | ~4.7 | [2] |
| FLC | Friend Leukemia | This compound | ~12 | [2] |
| TPC1 | Thyroid Cancer | 8-azaadenosine | 0.1 - 2 (dose-dependent decrease in viability) | [5] |
| Cal62 | Thyroid Cancer | 8-azaadenosine | 0.1 - 2 (dose-dependent decrease in viability) | [5] |
| HEp-2 | Human Epidermoid Carcinoma | 8-azaadenosine | 0.7 - 0.8 | [5] |
| MDA-MB-468 | Breast Cancer | 8-azaadenosine | >1 (less sensitive) | [11][12][13][14] |
| SK-BR-3 | Breast Cancer | 8-azaadenosine | <1 | [11][12][13][14] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Proposed mechanism of this compound action.
8-Azaadenosine and the ADAR1 Inhibition Pathway
Caption: Proposed mechanism of 8-Azaadenosine via ADAR1 inhibition.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Cells in culture medium
-
Test compounds (this compound or 8-azaadenosine)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and incubation time. Include wells with medium only for background measurements.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability versus the compound concentration to determine the IC50/EC50 values.
Western Blotting for ADAR1 and p53
Principle: Western blotting is used to detect specific proteins in a sample. This protocol outlines the general steps for detecting ADAR1 and p53 protein levels following treatment with the test compounds.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ADAR1, anti-p53, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Quantification of Intracellular dNTP Pools
This protocol is a general guideline based on polymerase-based methods.
Principle: This method quantifies the amount of a specific dNTP in a cell extract by using it as a limiting substrate in a DNA polymerase reaction with a radioactively labeled primer.
Materials:
-
Cell extraction buffer (e.g., methanol-based)
-
DNA polymerase (e.g., Klenow fragment or a thermostable polymerase)
-
Specific oligonucleotide templates and primers
-
Radiolabeled dNTP (e.g., [³H]dATP or [³H]dTTP)
-
Unlabeled dNTPs
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Cell Extraction: Harvest and count the cells. Extract the nucleotides using an appropriate extraction buffer.
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a specific template-primer, DNA polymerase, a radiolabeled dNTP, and the cell extract. The dNTP to be quantified will be the limiting substrate.
-
Polymerase Reaction: Incubate the reaction mixture to allow the DNA polymerase to extend the primer. The amount of incorporated radioactivity will be proportional to the amount of the target dNTP in the extract.
-
Quantification: Stop the reaction and separate the unincorporated radiolabeled dNTPs from the extended primers. Measure the radioactivity of the extended primers using a scintillation counter.
-
Standard Curve: Generate a standard curve using known concentrations of the target dNTP to calculate the concentration in the cell extracts.
A-to-I RNA Editing Quantification by Sanger Sequencing
Principle: This method quantifies the percentage of A-to-I editing at a specific site by analyzing the electropherogram from Sanger sequencing of a PCR product amplified from cDNA. Inosine (I) is read as guanosine (B1672433) (G) by reverse transcriptase and DNA polymerase.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
PCR reagents (DNA polymerase, dNTPs, primers flanking the editing site)
-
PCR purification kit
-
Sanger sequencing service
-
Sequence analysis software
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells treated with the test compounds or a control. Synthesize cDNA using reverse transcriptase.
-
PCR Amplification: Amplify the region of interest containing the potential editing site by PCR using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using one of the PCR primers.
-
Data Analysis: a. Open the resulting electropherogram file in a sequence analysis software. b. Navigate to the nucleotide position of the editing site. c. At the editing site, you will observe overlapping peaks for Adenine (A) and Guanine (G). d. The percentage of editing can be estimated by the relative peak heights of G over the sum of the peak heights of A and G: % Editing = [Peak Height (G) / (Peak Height (A) + Peak Height (G))] * 100
Conclusion
This compound and 8-azaadenosine are two adenosine analogs with distinct and complex mechanisms of action. While 8-Cl-Ado appears to exert its cytotoxic effects primarily through the inhibition of nucleic acid synthesis and depletion of cellular energy, 8-azaadenosine has been largely studied for its role as an ADAR1 inhibitor. However, the field is evolving, with recent evidence suggesting that both compounds may have broader, off-target effects that contribute significantly to their anticancer activity. This guide provides a snapshot of the current understanding, and researchers are encouraged to consider the multifaceted nature of these compounds in their experimental designs and interpretations. The provided protocols offer a starting point for the in-house validation and further investigation of these intriguing molecules.
References
- 1. Obstacles in quantifying A-to-I RNA editing by Sanger sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 8-chloro-cyclic adenosine monophosphate on the growth and sensitivity to doxorubicin of multidrug-resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Adenosine-to-Inosine RNA Editing | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cottrellrna.com [cottrellrna.com]
- 13. 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: 8-Chloro-arabinoadenosine Versus Traditional Nucleoside Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with novel nucleoside analogs offering new mechanisms to overcome resistance and improve efficacy. This guide provides an objective comparison between the emerging agent, 8-Chloro-arabinoadenosine (8-Cl-Ado), and established traditional nucleoside analogs such as Cytarabine, Fludarabine (B1672870), and Clofarabine (B1669196). We will delve into their distinct mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols used to evaluate them.
Section 1: Mechanisms of Action - A Tale of Two Strategies
Nucleoside analogs function as "fraudulent" building blocks, interfering with nucleic acid synthesis to induce cancer cell death. However, 8-Cl-Ado distinguishes itself by primarily targeting RNA synthesis and cellular energy metabolism, a departure from the DNA-centric mechanisms of most traditional analogs.
This compound (8-Cl-Ado): This adenosine (B11128) analog acts as a pro-drug, readily entering cells where it is phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2][3] Its cytotoxic effects are multifaceted:
-
Inhibition of RNA Synthesis: As an ATP analog, 8-Cl-ATP competes with endogenous ATP for incorporation into newly forming RNA chains by RNA polymerases.[1][2][3] This incorporation leads to premature chain termination, causing a global inhibition of transcription and subsequent apoptosis.[2][3]
-
Depletion of Cellular Energy: The conversion of 8-Cl-Ado to its active triphosphate form consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[1] This energy crisis activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status, which can trigger autophagic cell death.[1][4]
-
DNA Synthesis Inhibition (in specific contexts): In certain malignancies like mantle cell lymphoma (MCL), 8-Cl-Ado has also been shown to inhibit DNA synthesis and selectively deplete dATP pools, suggesting its mechanism can be context-dependent.
Traditional Nucleoside Analogs: Most traditional analogs are designed to disrupt DNA replication, a hallmark of rapidly dividing cancer cells.
-
Cytarabine (Ara-C): A deoxycytidine analog, Cytarabine is converted intracellularly to its active triphosphate form (ara-CTP).[5][6] Ara-CTP primarily inhibits DNA polymerase and is incorporated into the DNA strand, where its arabinose sugar moiety prevents further elongation, leading to chain termination and cell death.[5][7][8] Its action is highly specific to the S phase of the cell cycle.[6]
-
Fludarabine: This purine (B94841) analog is phosphorylated to F-ara-ATP, which inhibits multiple enzymes crucial for DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[9] It can also be incorporated into both DNA and RNA, leading to chain termination and apoptosis.[9]
-
Clofarabine: A second-generation purine analog, Clofarabine combines features of fludarabine and cladribine. Its triphosphate form inhibits both DNA polymerase and ribonucleotide reductase.[10] It also gets incorporated into DNA, terminating chain elongation, and can directly induce apoptosis by disrupting mitochondrial function.[11]
Signaling Pathway Diagrams
Section 2: Comparative Efficacy Data
Direct head-to-head clinical comparisons are limited; however, preclinical data provide insights into the relative potency of these agents in various cancer cell lines. The unique mechanism of 8-Cl-Ado suggests it may be effective in cases resistant to traditional DNA-damaging agents.
Table 1: Overview of Mechanisms and Clinical Targets
| Feature | This compound (8-Cl-Ado) | Cytarabine (Ara-C) | Fludarabine | Clofarabine |
| Primary Target | RNA Polymerase, ATP Pool[1][3] | DNA Polymerase[5][7][8] | DNA Polymerase, Ribonucleotide Reductase[9] | DNA Polymerase, Ribonucleotide Reductase[10][11] |
| Primary Effect | RNA chain termination, ATP depletion[1][2] | DNA chain termination[5][8] | DNA synthesis inhibition[9] | DNA synthesis inhibition, Mitochondrial disruption[11] |
| Active Metabolite | 8-Cl-ATP | ara-CTP | F-ara-ATP | Clofarabine Triphosphate |
| Key Indications | Investigational: AML, CLL[2][12] | AML, ALL, Lymphomas[5] | CLL, Low-grade Lymphomas[9] | Pediatric ALL, AML[10] |
| Novelty | Targets RNA synthesis and cellular energetics; active against quiescent leukemic stem cells (LSCs).[13][14] | Standard of care for AML for decades. | Effective in both dividing and resting cells. | Designed to combine the best properties of fludarabine and cladribine.[10] |
Table 2: In Vitro Cytotoxicity (IC₅₀) in AML and Other Cancer Cell Lines
Disclaimer: The following IC₅₀ values are compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., cell lines, exposure times). They are presented for informational purposes.
| Cell Line | Cancer Type | 8-Cl-Ado (µM) | Cytarabine (µM) | Fludarabine (µM) | Clofarabine (µM) |
| MOLM-13 | AML | 0.2 - 1.4[12][15] | ~0.02 | N/A | N/A |
| MV-4-11 | AML (FLT3-ITD+) | 0.2 - 1.4[12][15] | ~0.01 | N/A | N/A |
| KG-1a | AML | 0.2 - 1.4[12][15] | ~0.04 | N/A | N/A |
| OCI-AML3 | AML | 0.2 - 1.4[12][15] | ~0.02 | N/A | N/A |
| HL-60 | AML | N/A | ~0.02[16] | N/A | ~0.05[16] |
| K562 | CML | N/A | N/A | 3.33[17] | 0.003[11] |
| RPMI 8226 | Multiple Myeloma | N/A | N/A | 1.54[18] | N/A |
Note: Cytarabine IC₅₀ values for AML cell lines are estimated from graphical data in a study where precise values were not tabulated but were generally in the 10-40 nM range.[19]
Preclinical studies indicate that 8-Cl-Ado is active against a range of AML cell lines, including those with poor-risk mutations like FLT3-ITD, with IC₅₀ values in the sub-micromolar to low-micromolar range.[12][13][15] Importantly, its efficacy appears to be independent of p53 status, a common mechanism of drug resistance.
Section 3: Experimental Protocols
Evaluating the efficacy of nucleoside analogs requires robust and reproducible experimental designs. The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.
Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the 50% inhibitory concentration (IC₅₀) of a nucleoside analog on a cancer cell line.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MV-4-11 for AML)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
Test compounds (8-Cl-Ado, Cytarabine, etc.) dissolved in a suitable solvent (e.g., DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm.[21]
2. Experimental Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >90%).
-
Dilute the cells in complete culture medium to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. A typical range might be from 0.01 µM to 100 µM.
-
Include vehicle-only controls (medium with the same concentration of solvent used to dissolve the drugs) and untreated controls (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations or controls.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[22]
-
Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][23]
-
-
Formazan Solubilization and Absorbance Reading:
3. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium + MTT + solubilizer) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell viability.
Experimental Workflow Diagram
Conclusion
This compound represents a promising evolution in nucleoside analog therapy. Its unique mechanism, targeting RNA synthesis and cellular energy balance, provides a clear differentiation from traditional DNA-directed agents like Cytarabine, Fludarabine, and Clofarabine. Preclinical data are encouraging, particularly its activity in poor-risk AML and against quiescent leukemic stem cells, which are often responsible for relapse.
While traditional analogs remain the cornerstone of many chemotherapy regimens, the distinct mode of action of 8-Cl-Ado positions it as a valuable candidate for further investigation, especially in combination therapies or for patients with tumors resistant to conventional treatments. Future clinical trials will be critical in defining its therapeutic window and ultimate place in the oncological armamentarium.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Cytarabine - Wikipedia [en.wikipedia.org]
- 8. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Paper: 8-Chloro-Adenosine Inhibits Molecular Poor-Risk Acute Myeloid Leukemia (AML) and Leukemic Stem Cells (LSC) Growth Via Novel RNA- and ATP-Directed Mechanisms: A Novel Therapeutic Approach for AML [ash.confex.com]
- 13. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 17. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Cross-Resistance Between 8-Chloro-arabinoadenosine and Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Chloro-arabinoadenosine (also known as 8-Chloro-adenosine, 8-Cl-Ado), a ribonucleoside analog with demonstrated preclinical and clinical activity, and other chemotherapeutic agents. The focus is on cross-resistance, a phenomenon where resistance to one drug confers resistance to others, which is a significant challenge in cancer therapy.
Mechanism of Action of this compound
This compound is a pro-drug that, once inside the cell, is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). Its cytotoxic effects are multifactorial:
-
Inhibition of RNA Synthesis: As an ATP analog, 8-Cl-ATP competes with endogenous ATP for incorporation into nascent RNA chains by RNA polymerases. This leads to premature chain termination and a global inhibition of transcription.[1]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[1][2]
-
Activation of AMP-Activated Protein Kinase (AMPK): The decrease in the ATP-to-AMP ratio activates AMPK, a critical sensor of cellular energy status.[2][3]
-
Induction of Autophagy and Apoptosis: Activated AMPK can trigger autophagy.[2] 8-Cl-Ado also induces apoptosis through various mechanisms, including the activation of the unfolded protein response and regulation of the p53 signaling pathway.[4][5]
Quantitative Data on Drug Sensitivity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines. A direct comparison of cross-resistance is challenging due to the limited availability of studies that have developed 8-Cl-Ado-resistant cell lines and tested them against a panel of other drugs.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Renal Cell Carcinoma | |||
| CAKI-1 | Clear Cell | 2 | [3] |
| ACHN | Clear Cell | <10 | [3] |
| RCC4 | Clear Cell | >30 | [3] |
| RXF-393 | Clear Cell | 36 | [3] |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative | 0.52 | [4] |
| SK-BR-3 | HER2-Positive | 1.4 | [4] |
| Acute Myeloid Leukemia (AML) | |||
| MOLM-13 | FLT3-ITD | ~0.2-1.4 | |
| MOLM-14 | FLT3-ITD | ~0.2-1.4 | |
| KG-1a | ~0.2-1.4 | ||
| MV4-11 | FLT3-ITD | ~0.2-1.4 | |
| OCI-AML3 | ~0.2-1.4 | ||
| Primary AML Blasts | FLT3-ITD Positive | 0.8 |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Combination Studies and Cross-Resistance Insights
While formal cross-resistance studies are limited, combination studies provide insights into potential synergistic or antagonistic interactions.
Table 2: Summary of Combination Studies with this compound
| Combination Agent | Cancer Type | Cell Lines | Outcome | Reference |
| Cisplatin, Paclitaxel, 5-Fluorouracil, CX-4945, Gemcitabine | Cholangiocarcinoma | KKU-213, RMCCA-1 | No significant synergistic or additive effect. 8-Cl-Ado alone was often more potent. | [6][7] |
| Hydroxychloroquine (Autophagy Inhibitor) | Cholangiocarcinoma | RMCCA-1 | Additive effect observed in vitro. | [6] |
| Venetoclax (B612062) (BCL-2 Inhibitor) | Acute Myeloid Leukemia | AML cell lines and primary blasts | Strong synergistic anti-proliferative effects. | [8] |
| Doxorubicin (B1662922) | Doxorubicin-Resistant Melanoma and Leukemia | B16/DXR, FLC/DXR | 8-Cl-cAMP (metabolized to 8-Cl-Ado) affected resistant and sensitive cells similarly but did not re-sensitize them to Doxorubicin. | [9] |
These findings suggest that 8-Cl-Ado's unique mechanism of action may not be susceptible to the same resistance pathways as some conventional chemotherapeutics like doxorubicin, which is often resisted through overexpression of P-glycoprotein.[9] However, in cholangiocarcinoma, it did not show synergistic effects with several standard-of-care agents.[6][7] The synergy with venetoclax in AML is particularly promising and suggests a potential combination strategy.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy and potential for cross-resistance.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and other chemotherapeutic agents in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or other drugs for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cross-Resistance Assessment
Caption: A generalized workflow for determining the cross-resistance profile of a cancer cell line.
Signaling Pathway of this compound
Caption: Key signaling pathways affected by this compound leading to cell death.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 8-chloro-cyclic adenosine monophosphate on the growth and sensitivity to doxorubicin of multidrug-resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8-Chloro-arabinoadenosine and Quizartinib in FLT3-ITD AML
A Comprehensive Guide for Researchers and Drug Development Professionals
Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant clinical challenge, correlating with a high leukemic burden and poor prognosis.[1][2] The constitutive activation of the FLT3 receptor in these patients has driven the development of targeted therapies.[3] This guide provides a detailed, data-supported comparison of two therapeutic agents, the established second-generation FLT3 inhibitor quizartinib (B1680412), and the investigational nucleoside analog 8-Chloro-arabinoadenosine, in the context of FLT3-ITD positive AML.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between quizartinib and this compound lies in their distinct mechanisms of action.
Quizartinib: A highly potent and selective type II FLT3 inhibitor, quizartinib functions by binding to the inactive conformation of the FLT3 kinase domain.[3][4] This binding event prevents the conformational change required for kinase activation, thereby inhibiting autophosphorylation of the FLT3 receptor.[3] The blockade of FLT3 activation leads to the suppression of downstream signaling pathways critical for leukemic cell proliferation and survival, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[3][5][6] This targeted inhibition ultimately induces apoptosis in FLT3-ITD positive leukemic cells.[5]
This compound (8-Cl-Ado): In contrast, 8-Cl-Ado is a ribose-containing, RNA-directed nucleoside analog.[7][8] Its primary mechanism involves incorporation into newly transcribed RNA, leading to the inhibition of RNA transcription.[7][8] The anticancer activity of 8-Cl-Ado is dependent on its intracellular conversion to 8-Cl-ATP.[7] Notably, in FLT3-ITD AML, 8-Cl-Ado has been shown to down-regulate the expression of microRNA-155 (miR-155), which is highly expressed in this AML subtype.[7][8] This leads to the de-regulation of the miR-155/ErbB3 Binding Protein 1 (Ebp1)/p53/PCNA signaling pathway, inducing DNA damage and suppressing cell proliferation.[7][8] A key advantage of 8-Cl-Ado is its demonstrated activity against quiescent leukemia stem cells (LSCs), a population often refractory to conventional chemotherapies.[7][8]
Signaling Pathway Diagrams
Caption: Simplified FLT3-ITD signaling pathway and the point of inhibition by quizartinib.
References
- 1. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 2. Paper: Novel Small Molecule FLT3 Inhibitors for the Treatment of FLT3-ITD AML [ash.confex.com]
- 3. benchchem.com [benchchem.com]
- 4. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the synergistic effect of 8-Chloro-arabinoadenosine with other anticancer drugs
A detailed comparison guide for researchers, scientists, and drug development professionals on the synergistic effects of 8-Chloro-arabinoadenosine (8-Cl-Ado) with other anticancer agents, supported by experimental data and detailed protocols.
This compound (8-Cl-Ado), a ribonucleoside analog, has demonstrated significant preclinical and clinical potential as an anticancer agent. Its unique mechanism of action, which involves the depletion of intracellular ATP and inhibition of RNA synthesis, makes it a compelling candidate for combination therapies.[1][2][3][4] This guide provides a comprehensive overview of the synergistic effects observed when 8-Cl-Ado is combined with other anticancer drugs, with a particular focus on its efficacy in Acute Myeloid Leukemia (AML).
Synergistic Combination with Venetoclax in Acute Myeloid Leukemia (AML)
A substantial body of evidence highlights the potent synergy between 8-Cl-Ado and the BCL-2 inhibitor, Venetoclax, in treating AML.[1][5][6] This combination has been shown to be effective in various AML cell lines and primary patient samples, including those with poor-risk mutations like FLT3-ITD.[1]
Quantitative Analysis of Synergism
The synergistic interaction between 8-Cl-Ado and Venetoclax has been quantitatively assessed using the Combination Index (CI) method, where a CI value less than 1 indicates synergy.
| Cell Line/Sample Type | Drug Combination | Effective Dose (ED) | Combination Index (CI) Value | Reference |
| AML Cell Lines (KG-1a, MV4-11, MOLM-13, OCI-AML3) | 8-Cl-Ado + Venetoclax | ED50, ED75, ED90 | Strong Synergy (CI < 1) | [1] |
| Primary AML Samples | 8-Cl-Ado + Venetoclax | ED50, ED75, ED90 | Strong Synergy (CI < 1) | [1] |
In addition to cell viability, the combination treatment leads to a more profound reduction in intracellular ATP levels compared to single-agent treatments. In KG-1a and MV4-11 cell lines, the combination of 10 µM 8-Cl-Ado and 250 nM Venetoclax for 6 hours resulted in a 70% to 90% decrease in ATP levels, respectively, compared to 20% with 8-Cl-Ado alone and 40% with Venetoclax alone.[1]
Mechanism of Synergistic Action
The synergy between 8-Cl-Ado and Venetoclax stems from their complementary effects on critical cellular pathways in leukemic stem cells (LSCs). 8-Cl-Ado inhibits ribosomal RNA (rRNA) synthesis by downregulating the transcription initiation factor TIF-IA, leading to an increase in the pro-apoptotic protein p53.[5][6] Paradoxically, this p53 activation also upregulates fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS), creating a metabolic vulnerability.[5][6] Venetoclax, by inhibiting BCL-2, not only promotes apoptosis but also inhibits amino acid-driven OXPHOS and counteracts the p53-induced increase in FAO and OXPHOS.[5][6] This dual targeting of rRNA synthesis and mitochondrial metabolism leads to a potent antileukemic effect.
Caption: Synergistic mechanism of 8-Cl-Ado and Venetoclax in AML.
Synergistic Combination with Quizartinib (B1680412) (AC220) in FLT3-ITD+ AML
In AML harboring the FLT3-ITD mutation, 8-Cl-Ado exhibits synergy with the FLT3 inhibitor quizartinib (AC220).[7] This combination has been shown to enhance apoptosis and inhibit proliferation in FLT3-ITD+ primary AML blasts.[7]
Quantitative Analysis of Synergism
The combination of 0.5 nM AC220 and 500 nM 8-Cl-Ado for 24 hours in a mixture of FLT3-ITD+ primary AML blasts from five patients resulted in enhanced apoptosis and reduced proliferation compared to single-agent treatments.[7] Synergy was confirmed using the CalcuSyn program, with Combination Index (CI) values consistently below 1 across a range of effective doses.[7]
| Effective Dose (ED) | Combination Index (CI) Value |
| ED50 | 0.81 |
| ED75 | 0.77 |
| ED90 | 0.78 |
| ED95 | 0.79 |
In Vivo Efficacy
The synergistic effect was also observed in vivo. In a mouse model engrafted with FLT3-ITD+ MV4-11 AML cells, the combined treatment with 8-Cl-Ado and AC220 significantly enhanced survival compared to treatment with either drug alone.[7]
Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Culture: AML cell lines (e.g., KG-1a, MV4-11) and primary AML blasts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with a range of concentrations of 8-Cl-Ado, the combination drug (e.g., Venetoclax or Quizartinib), or both for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Calculation: The results are analyzed using software like CalcuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for assessing the synergistic effect of drug combinations.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TIF-IA, p53, BCL-2), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., NSG mice) are intravenously injected with human AML cells (e.g., MV4-11-Luc).
-
Tumor Engraftment Confirmation: Tumor engraftment is confirmed by bioluminescence imaging.
-
Treatment Administration: Mice are randomized into treatment groups and receive 8-Cl-Ado, the combination drug, the combination of both, or a vehicle control. Drugs can be administered via various routes, such as intraperitoneal injection or osmotic pumps.
-
Monitoring: Tumor burden is monitored regularly using bioluminescence imaging, and animal survival is recorded.
-
Endpoint Analysis: At the end of the study, tumors and tissues can be harvested for further analysis.
Conclusion and Future Directions
The combination of this compound with other targeted anticancer agents, particularly Venetoclax and FLT3 inhibitors, represents a promising therapeutic strategy, especially for difficult-to-treat hematological malignancies like AML. The strong synergistic effects observed in preclinical models are supported by a clear mechanistic rationale. A phase I/II clinical trial of 8-Cl-Ado in combination with Venetoclax for relapsed/refractory AML is currently underway, which will provide crucial insights into the clinical translatability of these findings.[8] Further research is warranted to explore the synergistic potential of 8-Cl-Ado with a broader range of anticancer drugs and in other cancer types. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these promising findings.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of " by Dinh Hoa Hoang, Corey Morales et al. [digitalcommons.library.tmc.edu]
- 7. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the toxicity profiles of 8-Chloro-arabinoadenosine (8-Cl-ara-A) and its related compounds: 2-Chloroadenosine (B27285), 8-Bromoadenosine, and 8-Aminoadenosine. This document synthesizes available data on their cytotoxicity, genotoxicity, and mechanisms of action, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key cellular pathways.
Executive Summary
This compound, a nucleoside analog, has demonstrated significant anti-neoplastic activity in preclinical studies. Its therapeutic potential is intrinsically linked to its toxicity profile. This guide offers a comparative look at 8-Cl-ara-A and its analogs, highlighting key differences in their cytotoxic potency, genotoxic potential, and the signaling cascades they influence. Understanding these nuances is critical for the rational design and development of next-generation nucleoside-based therapeutics.
Comparative Cytotoxicity
The cytotoxic effects of this compound and its related compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below. It is important to note that a direct comparison is challenging as the data is derived from different studies using varied cell lines and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 0.52 | [1] |
| SK-BR-3 | Breast Cancer | 1.4 | [1] | |
| Molm-13, Molm-14, KG1a, MV-4-11, OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | [2] | |
| Primary AML Blasts (FLT3-ITD positive) | Acute Myeloid Leukemia | 0.8 | [2] | |
| 2-Chloroadenosine | PC3 | Prostate Cancer | Not explicitly stated, but effective in reducing cell number | [3] |
| EHEB | Leukemia | Induces apoptosis | [4] | |
| 8-Aminoadenosine | Multiple Myeloma cell lines | Multiple Myeloma | 0.3 - 3 | |
| 8-Bromoadenosine | Data not available in a directly comparable format |
Mechanisms of Action and Signaling Pathways
The toxicity of these adenosine (B11128) analogs stems from their ability to interfere with fundamental cellular processes, primarily through their conversion to triphosphate analogs, which then disrupt nucleic acid synthesis and cellular metabolism.
This compound (8-Cl-ara-A)
8-Cl-ara-A exerts its cytotoxic effects through multiple mechanisms. After intracellular phosphorylation to 8-Cl-ATP, it is incorporated into RNA, leading to chain termination and inhibition of transcription. This process also leads to a depletion of cellular ATP pools. Furthermore, 8-Cl-ara-A has been shown to induce DNA double-stranded breaks through the inhibition of topoisomerase II[5].
Recent studies have also elucidated its impact on specific signaling pathways. In human hepatoma cells, 8-Cl-ara-A sensitizes cells to TRAIL-induced apoptosis by up-regulating the death receptor DR5 and inhibiting the pro-survival NF-κB pathway. In breast cancer cells, it has been shown to regulate the ADAR1/p53 signaling pathway[1].
2-Chloroadenosine
2-Chloroadenosine induces apoptosis through both receptor-dependent and -independent mechanisms. It can activate adenosine receptors and, following intracellular phosphorylation to 2-Chloro-ATP, inhibit DNA and RNA synthesis, leading to S-phase arrest and apoptosis[3][6]. The intrinsic apoptotic pathway is activated, as evidenced by cytochrome c release[4].
8-Aminoadenosine
Similar to other analogs, 8-Aminoadenosine requires intracellular phosphorylation to its triphosphate form to exert its cytotoxic effects. It is a potent inhibitor of transcription[7][8][9]. Studies in mantle cell lymphoma have shown that it inhibits key survival and proliferation signaling pathways, including Akt/mTOR and Erk[10].
8-Bromoadenosine
8-Bromoadenosine, often used in its cyclic monophosphate form (8-Br-cAMP), is known to activate protein kinase A (PKA) and can induce apoptosis and inhibit cell growth[11]. Its mechanism is generally attributed to its role as a stable cAMP analog that is resistant to degradation.
Genotoxicity Profile
The assessment of genotoxicity is a critical component of the toxicological evaluation of any potential therapeutic agent. The available data on the genotoxicity of this compound and its related compounds is summarized below.
| Compound | Assay | System | Result | Reference |
| This compound | No direct data found | |||
| 8-Chloro-cAMP (prodrug) | Micronucleus Test | In vivo (mice) | Positive (induces structural and numerical chromosomal aberrations) | [12] |
| 2-Chloroadenine | Not specified | Suspected mutagen (H341 classification) | [13] | |
| 8-Bromoadenosine | Not specified | Hazard classifications: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [14] | |
| 8-Aminoadenosine | No direct data found |
The positive genotoxicity result for 8-chloro-cAMP in an in vivo micronucleus assay suggests that this compound may also have genotoxic potential, as 8-chloro-cAMP is its prodrug[12]. This warrants further investigation through direct genotoxicity studies of this compound.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and expansion of these studies.
Cytotoxicity Assays (MTT/XTT)
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
XTT Assay Protocol: The XTT assay follows a similar principle to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step. The absorbance is typically measured at 450 nm.
Genotoxicity Assays
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Micronucleus Test
Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic exposure.
Protocol Outline:
-
Cell Culture and Treatment: Expose cell cultures to the test compound for an appropriate duration, often including a cytokinesis blocker like cytochalasin B to accumulate binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells, gently lyse them, and fix them onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in a large population of cells (typically 1000-2000 binucleated cells per treatment group) under a microscope.
-
Data Analysis: Statistically analyze the data to determine if there is a significant increase in micronucleus formation in the treated groups compared to the control group.
Conclusion
This compound and its related compounds represent a promising class of anti-cancer agents. Their cytotoxicity is primarily mediated through the disruption of nucleic acid synthesis and cellular metabolism following intracellular phosphorylation. While 8-Cl-ara-A has shown potent activity in various cancer cell lines, its genotoxic potential, as suggested by studies on its prodrug, requires further direct investigation. A comprehensive, side-by-side comparison of the cytotoxicity and genotoxicity of these analogs in standardized experimental systems would be invaluable for guiding future drug development efforts. The elucidation of their differential effects on cellular signaling pathways will further aid in identifying patient populations most likely to respond to these targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. 8-Bromoadenosine 3 ,5 -cyclic monophosphate = 97 HPLC, powder 76939-46-3 [sigmaaldrich.com]
- 12. Genotoxicity potential of 8-Cl-cyclic adenosine monophosphate assessed with cytogenetic tests in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 8-Bromoadenosine | C10H12BrN5O4 | CID 96544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Chloro-arabinoadenosine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 8-Chloro-arabinoadenosine, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. While some safety data sheets (SDS) classify this compound as a non-hazardous substance or mixture[1][2], others indicate it is harmful if swallowed or inhaled and can cause skin and eye irritation[3]. Therefore, a conservative approach to handling and disposal is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound and its associated waste with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound and its waste should be conducted in a well-ventilated area or within a certified chemical fume hood[3][4].
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] |
| Gloves | Nitrile or other chemically resistant gloves.[4] |
| Lab Coat | Standard laboratory coat to prevent skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and all associated waste must be managed as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[5] This compound is classified as a halogenated organic waste.[4]
1. Waste Segregation:
-
Keep this compound waste separate from other chemical waste streams, particularly non-halogenated waste.[4] Mixing different types of waste can complicate disposal processes and increase costs.[4]
-
Do not mix with other waste and, when possible, leave chemicals in their original containers.[1]
2. Waste Collection and Containerization:
-
Bulk Waste: Unused or expired this compound is considered bulk hazardous waste. It should be stored in its original container or a securely sealed, chemically compatible container.[5]
-
Trace Waste: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered "trace" hazardous waste and should be collected in a designated, labeled hazardous waste container.[5]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[5]
-
Containers: Use a designated, properly labeled, and leak-proof container specifically for "Halogenated Organic Waste."[4] The container must be kept closed at all times except when adding waste.[4]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[4][5] Avoid using abbreviations or chemical formulas on the primary label.[4]
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents, strong acids, or bases.[4][6]
-
The container should be stored in secondary containment to prevent spills.[4]
5. Scheduling Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Disposal will likely be carried out via incineration at a licensed hazardous waste facility.[5]
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [5][6]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation.[5]
-
Containment: For small spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the substance. Avoid using combustible materials like paper towels.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][5]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[4][5]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for 8-Chloro-arabinoadenosine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal of 8-Chloro-arabinoadenosine.
This compound is a chemical compound utilized in scientific research, and like its analogue 8-Chloroadenosine, it is classified as a potential antineoplastic agent.[1] Due to its cytotoxic potential, stringent adherence to safety protocols is paramount to protect laboratory personnel from potential hazards such as skin irritation, serious eye irritation, and respiratory tract irritation.[2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of occupational exposure to cytotoxic drugs include skin contact, inhalation of aerosols or particles, and accidental ingestion.[3] Therefore, comprehensive personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound, based on guidelines for cytotoxic compounds.[3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, fluid-resistant, long-sleeved gown. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects eyes from splashes and aerosols.[4][5] |
| Respiratory Protection | A fit-tested N95 or higher respirator. | Required when there is a risk of generating airborne particles or aerosols.[4] |
| Additional PPE | Shoe covers and a cap. | Recommended for comprehensive protection within the handling area.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified biological safety cabinet (BSC) or a fume hood to control airborne particles.[4]
-
Assemble all necessary materials, including the chemical, solvents, consumables, and waste containers, within the designated area before starting work.
-
Ensure that an emergency spill kit is readily accessible.
-
-
Gowning and Gloving:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
The inner gloves should be tucked under the cuffs of the gown, and the outer gloves should extend over the cuffs.
-
-
Handling and Preparation:
-
Perform all manipulations of the compound, including weighing, reconstituting, and aliquoting, within the BSC or fume hood to minimize aerosol generation.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Avoid any actions that could generate dust or aerosols.
-
-
Decontamination and Doffing:
-
After completing the work, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item to be removed.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, and consumables, must be placed in a designated, labeled, and sealed cytotoxic waste container. |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a clearly labeled, leak-proof hazardous waste container. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
- 1. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
